Product packaging for 3-Bromo-5-methylisoxazole(Cat. No.:CAS No. 25741-97-3)

3-Bromo-5-methylisoxazole

Cat. No.: B1271475
CAS No.: 25741-97-3
M. Wt: 161.98 g/mol
InChI Key: ICLAWFDDNFPOFQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methylisoxazole is a useful research compound. Its molecular formula is C4H4BrNO and its molecular weight is 161.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNO B1271475 3-Bromo-5-methylisoxazole CAS No. 25741-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLAWFDDNFPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376825
Record name 3-Bromo-5-methylisoxazole
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Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25741-97-3
Record name 3-Bromo-5-methylisoxazole
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Record name 3-bromo-5-methyl-1,2-oxazole
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methylisoxazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a reactive bromine atom on the isoxazole core, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic applications of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing information and provides expert analysis based on the known reactivity of related isoxazole derivatives.

Chemical Structure and Properties

This compound possesses a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-arrangement. The ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Basic Properties

IdentifierValue
IUPAC Name 3-bromo-5-methyl-1,2-oxazole
Synonyms 3-Bromo-5-methyl-1,2-oxazole; Isoxazole, 3-bromo-5-methyl-
CAS Number 25741-97-3[1]
Molecular Formula C₄H₄BrNO[1]
Molecular Weight 161.98 g/mol [1]
Appearance Liquid[2]
Purity ~96% (as commercially available)[2]

Table 2: Physicochemical Properties

PropertyValueSource
Density 1.654 g/cm³--INVALID-LINK--
Boiling Point 202.1 °C at 760 mmHg--INVALID-LINK--
Refractive Index 1.507--INVALID-LINK--
Flash Point 76 °C--INVALID-LINK--
Vapor Pressure 0.422 mmHg at 25°C--INVALID-LINK--

Reactivity and Potential Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at an electron-deficient position on the isoxazole ring. This makes it susceptible to a range of transformations, particularly cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the isoxazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the isoxazole core and various aryl, heteroaryl, or alkyl groups, providing a powerful tool for the synthesis of diverse derivatives.

A generalized reaction scheme is as follows:

This methodology is crucial in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Substitution Reactions

While less reactive than alkyl halides, the bromo-isoxazole moiety can undergo nucleophilic substitution reactions with strong nucleophiles. This can be a route to introduce a variety of functional groups at the 3-position of the isoxazole ring.

Potential in Drug Discovery and Development

The ability to functionalize this compound via cross-coupling and other reactions makes it an attractive starting material for the synthesis of novel isoxazole-containing compounds with potential therapeutic applications.

Experimental Protocols (Representative)

Although a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route would involve the bromination of a suitable precursor. Below is a representative, generalized protocol for the synthesis of a bromo-isoxazole derivative.

Synthesis of a 3-Bromo-isoxazole Derivative (General Procedure)

  • Starting Material: A suitable 5-methylisoxazole precursor.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds.

  • Solvent: A non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or a polar aprotic solvent like N,N-dimethylformamide (DMF) could be employed.

  • Initiator (if applicable): For radical bromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide may be required, typically with heating.

  • Reaction Conditions: The reaction mixture would be stirred at an appropriate temperature (ranging from room temperature to reflux) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Work-up: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure of the purified product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, the following are predicted spectroscopic characteristics based on the analysis of related compounds and known chemical shift principles.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
CH~2.4SingletThe methyl protons at the 5-position.
Isoxazole CH ~6.2SingletThe proton at the 4-position of the isoxazole ring.
¹³C NMR
C H₃~12Methyl carbon.
C 4~105Carbon at the 4-position of the isoxazole ring.
C 3-Br~145Brominated carbon at the 3-position.
C 5~170Carbon at the 5-position of the isoxazole ring.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 161 and a characteristic M+2 peak of similar intensity at m/z 163, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the methyl and aromatic protons, C=N and C=C stretching vibrations of the isoxazole ring, and the C-Br stretching vibration.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a small molecule like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 5-methylisoxazole precursor) reaction Chemical Reaction (e.g., Bromination) start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude purify Purification (e.g., Column Chromatography) crude->purify pure Pure Product purify->pure sample Purified Sample pure->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis final final analysis->final Confirmed Structure of This compound

A general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in organic synthesis and drug discovery. Its reactivity, particularly in cross-coupling reactions, allows for the straightforward generation of diverse molecular architectures based on the isoxazole scaffold. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a comprehensive overview of its known properties and predictable behavior based on the established chemistry of related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole (CAS: 25741-97-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methylisoxazole, a heterocyclic building block with applications in organic synthesis and medicinal chemistry. Due to the limited availability of in-depth technical data for this specific compound, this guide synthesizes the available information and draws logical comparisons with closely related isoxazole derivatives to present a thorough understanding of its properties, synthesis, and reactivity.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its basic physicochemical properties.

PropertyValueSource
CAS Number 25741-97-3-
Molecular Formula C₄H₄BrNO-
Molecular Weight 161.99 g/mol [1]
MDL Number MFCD06660140[1]

Synthesis and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity is primarily centered around the bromo-substituent at the 3-position, which can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

A documented application of this compound is as a precursor in the synthesis of 5-aminomethyl-3-hydroxyisoxazole, a psychoactive constituent of Amanita muscaria.[3] This synthesis proceeds via the formation of 3-methoxyisoxazole-5-acetic acid.[3]

A known reaction of this compound is its conversion to 3-methoxy-5-methylisoxazole.[4]

Reaction:

G reac1 This compound prod 3-Methoxy-5-methylisoxazole reac1->prod Reflux reac2 + CH₃ONa / CH₃OH reac2->prod Suzuki_Coupling Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)-R' Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product R-R' Transmetal->Product Reductive Elimination RX R-X (this compound) RX->OxAdd RBoronic R'-B(OH)₂ RBoronic->Transmetal Base Base Base->Transmetal GABA_Signaling Agonist 5-Aminomethyl-3- methoxyisoxazole (Derivative) GABA_A GABA-A Receptor Agonist->GABA_A Binds to Ion_Channel Cl⁻ Channel Opening GABA_A->Ion_Channel Activates Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Leads to Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Results in

References

Synthesis of 3-Bromo-5-methylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-Bromo-5-methylisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details experimental protocols for the most viable synthesis routes, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Executive Summary

The synthesis of this compound is most reliably achieved through a multi-step process commencing with readily available starting materials. The most prominent and well-documented pathway involves the initial synthesis of 3-amino-5-methylisoxazole, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 3-position. An alternative, though less detailed in current literature, involves the formation of the isoxazole core from a β-keto ester and hydroxylamine, followed by bromination of the resulting isoxazolone. This guide will focus on the more established Sandmeyer route, providing a comprehensive experimental protocol.

Pathway 1: Sandmeyer Reaction of 3-Amino-5-methylisoxazole

This pathway is a robust and widely applicable method for the introduction of a bromine atom onto the isoxazole ring. It involves two key stages: the synthesis of the 3-amino-5-methylisoxazole precursor and its subsequent conversion to the target molecule via a diazotization-bromination sequence.

Stage 1: Synthesis of 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be accomplished through various methods. One common approach starts with the condensation of acetoacetonitrile with hydroxylamine. An alternative three-step synthesis beginning with ethyl acetate and acetonitrile has also been reported.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole from Acetoacetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoacetonitrile (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 3-amino-5-methylisoxazole.

Stage 2: Sandmeyer Reaction

The Sandmeyer reaction provides an efficient means of converting the amino group of 3-amino-5-methylisoxazole to a bromo group. This involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 3-amino-5-methylisoxazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr). While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water dropwise. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in aqueous HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude this compound can be purified by column chromatography or distillation.

Quantitative Data
StepStarting MaterialsProductTypical YieldPurity
Synthesis of 3-Amino-5-methylisoxazoleAcetoacetonitrile, Hydroxylamine hydrochloride3-Amino-5-methylisoxazoleGood to High>95%
Sandmeyer Reaction3-Amino-5-methylisoxazole, NaNO₂, CuBrThis compoundModerate>97%

Note: Yields are dependent on specific reaction conditions and purification methods.

Pathway Visualization

Synthesis_Pathway_1 cluster_stage1 Stage 1: Synthesis of 3-Amino-5-methylisoxazole cluster_stage2 Stage 2: Sandmeyer Reaction Acetoacetonitrile Acetoacetonitrile Reaction1 Cyclocondensation Acetoacetonitrile->Reaction1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction1 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Reaction1->3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole_start 3-Amino-5-methylisoxazole Diazotization Diazotization (NaNO₂, HBr) 3-Amino-5-methylisoxazole_start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer This compound This compound Sandmeyer->this compound

Caption: Synthesis of this compound via the Sandmeyer reaction pathway.

Alternative Pathway: Bromination of 5-Methylisoxazol-3-ol

An alternative route involves the initial construction of the isoxazole ring to form 5-methylisoxazol-3-ol, which exists in tautomeric equilibrium with 5-methylisoxazol-3(2H)-one. This intermediate can then potentially be brominated to yield the final product.

Stage 1: Synthesis of 5-Methylisoxazol-3(2H)-one

This is typically achieved by the condensation of a β-keto ester, such as ethyl acetoacetate, with hydroxylamine.

Experimental Protocol: Synthesis of 5-Methylisoxazol-3(2H)-one

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl acetoacetate (1.0 equivalent) and hydroxylamine hydrochloride (1.0 equivalent) in water or an alcohol/water mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Stage 2: Bromination of 5-Methylisoxazol-3-ol

The conversion of the hydroxyl group at the 3-position to a bromine atom is a key step. This may be achieved using standard brominating agents.

Proposed Experimental Protocol: Bromination

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 5-methylisoxazol-3-ol (1.0 equivalent).

  • Addition of Reagent: Add a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) dropwise at a controlled temperature.

  • Reaction Conditions: After the addition, the reaction mixture is typically heated to facilitate the conversion. The reaction should be monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Note: This second stage is a proposed route and would require optimization of reaction conditions.

Pathway Visualization

Synthesis_Pathway_2 cluster_stage1 Stage 1: Synthesis of 5-Methylisoxazol-3-ol cluster_stage2 Stage 2: Bromination Ethyl_Acetoacetate Ethyl_Acetoacetate Reaction1 Condensation Ethyl_Acetoacetate->Reaction1 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Reaction1 5-Methylisoxazol-3-ol 5-Methylisoxazol-3-ol Reaction1->5-Methylisoxazol-3-ol 5-Methylisoxazol-3-ol_start 5-Methylisoxazol-3-ol Bromination Bromination (e.g., PBr₃) 5-Methylisoxazol-3-ol_start->Bromination This compound This compound Bromination->this compound

Caption: Alternative synthesis of this compound via bromination of 5-methylisoxazol-3-ol.

Conclusion

This technical guide has outlined the primary synthetic strategies for obtaining this compound. The Sandmeyer reaction of 3-amino-5-methylisoxazole represents the most established and reliable method, with well-documented procedures for each step. The alternative pathway through the bromination of 5-methylisoxazol-3-ol presents a viable, though less characterized, option. Researchers and drug development professionals can utilize the detailed protocols and pathway visualizations provided herein as a foundation for the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

Spectroscopic Data and Experimental Protocols for 3-Bromo-5-methylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-methylisoxazole. Due to the limited availability of public experimental spectra for this specific compound, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are predicted values generated from computational models. The mass spectrometry data is based on the calculated molecular weight and isotopic distribution. This document also outlines comprehensive, standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and calculated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.32Singlet1HH-4
2.45Singlet3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
172.5C-5
145.0C-3
101.8C-4
12.0-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is predicted.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3120WeakC-H stretch (isoxazole ring)
~2950WeakC-H stretch (methyl group)
~1610MediumC=N stretch
~1450MediumC=C stretch
~1380MediumC-H bend (methyl group)
~1050StrongC-O stretch
~650StrongC-Br stretch

Data is predicted.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
161~100%[M]⁺ (with ⁷⁹Br)
163~98%[M]⁺ (with ⁸¹Br)

Based on calculated molecular weight for the molecular formula C₄H₄BrNO.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

  • The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

  • A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz.

  • A proton-decoupled pulse program is used.

  • The acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

  • Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • The FID is processed with a line broadening of 1.0 Hz.

  • The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2. Data Acquisition:

  • An FTIR spectrometer is used to record the spectrum.

  • A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected first.

  • The sample is then placed in the infrared beam path.

  • The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

2. Ionization and Analysis:

  • Electron ionization (EI) is employed with an electron energy of 70 eV.

  • The ion source temperature is maintained at approximately 200 °C.

  • The resulting ions are accelerated and separated by a quadrupole mass analyzer.

  • The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid Prep Prepare KBr Pellet or Thin Film (IR) Sample->Solid Prep NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometer (EI Source) Dissolution->MS IR FTIR Spectrometer Solid Prep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Physical properties of 3-Bromo-5-methylisoxazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of the chemical compound 3-Bromo-5-methylisoxazole, with a specific emphasis on its melting and boiling points. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound, with the CAS number 25741-97-3, is a halogenated heterocyclic compound. Its physical state and thermal transition points are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Presentation

The table below summarizes the available quantitative data for the key physical properties of this compound.

Physical PropertyValueConditions
Boiling Point 202.1°Cat 760 mmHg[1]
Melting Point Data not readily available-

Note: While the boiling point is documented, a specific melting point for this compound was not found in a review of readily available scientific literature. It is crucial to distinguish this compound from its isomers and derivatives, for which melting point data may be available.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, the following outlines standard laboratory methodologies that would be employed for such characterization.

Melting Point Determination (General Protocol)

Should a solid sample of this compound be available, its melting point would typically be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination (General Protocol)

The reported boiling point of this compound would be determined using a micro-boiling point method or during distillation.

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a test tube or a distillation flask.

  • Apparatus Setup:

    • Micro Method: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then securely attached to a thermometer.

    • Distillation Method: The liquid is placed in a distillation flask with boiling chips, and a distillation apparatus is assembled with a condenser and a collection vessel. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head.

  • Heating and Observation:

    • Micro Method: The apparatus is heated in a Thiele tube or an oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

    • Distillation Method: The liquid is heated to a steady boil. The temperature at which the vapor condenses on the thermometer and a stable temperature is recorded during the distillation of the bulk liquid is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_0 Material Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain Sample of This compound B Purity Assessment (e.g., GC, NMR) A->B C Purification if Necessary (e.g., Distillation, Crystallization) B->C Impure D Melting Point Determination (Capillary Method) C->D E Boiling Point Determination (Micro or Distillation Method) C->E F Record Melting Point Range D->F G Record Boiling Point and Atmospheric Pressure E->G H Compare with Literature Values F->H G->H I Final Report Generation H->I

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physicochemical properties of 3-Bromo-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document outlines its molecular formula and weight, and presents standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

ParameterValueReference
Chemical Formula C₄H₄BrNO[1][2][3]
Molecular Weight 161.98 g/mol [1][2]
CAS Number 25741-97-3[1][2]

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of a novel or synthesized compound like this compound is a cornerstone of chemical analysis. The following protocols describe standard methodologies for achieving this.

2.1. Determination of Molecular Weight by Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the compound and obtain its mass fragmentation pattern for structural elucidation.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

  • Ionization: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. A high voltage is applied to generate a fine spray of charged droplets.

  • Mass Analysis: The generated ions are guided into the mass analyzer. The instrument is calibrated using a known standard immediately prior to the analysis. Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution measurement allows for the determination of the exact mass, which is then used to infer the elemental composition. The isotopic pattern, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br), is used to confirm the presence of bromine.

2.2. Determination of Elemental Composition by Elemental Analysis

Objective: To determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 2-3 mg) of pure, dry this compound is placed into a tin capsule.

  • Instrumentation: A CHN elemental analyzer is used. The instrument is calibrated with a certified organic standard (e.g., acetanilide).

  • Combustion: The sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) in the presence of excess oxygen. The compound is completely combusted, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The resulting gases are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column. The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight. The results are compared with the theoretical percentages calculated from the proposed formula (C₄H₄BrNO) to confirm its elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound such as this compound, from initial synthesis to final structural confirmation.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Data Integration & Confirmation A Organic Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B C Purity Assessment (HPLC, NMR) B->C D Elemental Analysis (%C, %H, %N) C->D E High-Resolution Mass Spectrometry (HRMS) C->E F Spectroscopic Analysis (NMR, IR, UV-Vis) C->F G Determine Empirical Formula D->G H Determine Molecular Formula & Exact Mass E->H I Elucidate Chemical Structure F->I G->H Combine with MS data J Final Structure Confirmation H->J I->J

Caption: Workflow for the physicochemical characterization of a synthesized compound.

References

Delving into the Origins of 3-Bromo-5-methylisoxazole: An Early Literature Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the early literature surrounding the discovery and synthesis of 3-Bromo-5-methylisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. While a singular, seminal "discovery" paper for this specific molecule remains elusive in readily available literature, a pivotal 1968 publication by K. Bowden, G. Crank, and W. J. Ross in the Journal of the Chemical Society C: Organic provides the earliest detailed protocol for its synthesis, establishing it as a critical starting material for the synthesis of muscimol analogues. This guide will focus on the experimental procedures outlined in this key paper, presenting the data in a structured format for clarity and reproducibility.

Synthesis of this compound: A Foundational Protocol

The 1968 paper by Bowden, Crank, and Ross, titled "The synthesis of pantherine and related compounds," details the preparation of this compound from 3-Amino-5-methylisoxazole. This conversion is a crucial step in their synthetic route towards psychoactive compounds found in Amanita muscaria.

Experimental Protocol: From Amine to Bromide

The conversion of 3-Amino-5-methylisoxazole to this compound is achieved through a Sandmeyer-type reaction. The following protocol is adapted from the experimental section of the aforementioned 1968 publication.

Reaction: Diazotization of 3-Amino-5-methylisoxazole followed by bromination.

Reagents:

  • 3-Amino-5-methylisoxazole

  • Sodium nitrite (NaNO₂)

  • Sulphuric acid (H₂SO₄)

  • Potassium bromide (KBr)

  • Copper sulphate (CuSO₄)

  • Copper turnings

Methodology:

  • A solution of sodium nitrite in water is added dropwise to a cooled, stirred suspension of 3-Amino-5-methylisoxazole in sulphuric acid. The temperature is maintained at 0°C throughout the addition.

  • This diazonium salt solution is then added in portions to a hot, stirred solution of potassium bromide and copper sulphate in water, containing copper turnings.

  • The mixture is heated, and the product is isolated by steam distillation.

  • The distilled product is then extracted from the aqueous distillate.

  • The resulting this compound is purified by distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the 1968 paper by Bowden, Crank, and Ross for the synthesis of this compound.

ParameterValue
Starting Material 3-Amino-5-methylisoxazole
Yield 45%
Boiling Point 154-155 °C
Appearance Liquid
Molecular Formula C₄H₄BrNO
Molecular Weight 162.0

Visualizing the Synthetic Pathway

To further clarify the experimental workflow, the following diagrams illustrate the logical progression of the synthesis.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Bromination A 3-Amino-5-methylisoxazole B NaNO2, H2SO4 (0°C) A->B C Diazonium Salt Intermediate B->C D KBr, CuSO4, Cu C->D E Heating & Steam Distillation D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthetic Steps

The synthesis follows a clear, two-step logical progression. The initial diazotization of the amino group is a prerequisite for the subsequent substitution with a bromine atom.

logical_relationship start Start: 3-Amino-5-methylisoxazole diazotization Formation of Diazonium Salt (Activation of Amino Group) start->diazotization bromination Nucleophilic Substitution with Bromide (Introduction of Bromo Group) diazotization->bromination product Product: this compound bromination->product

Caption: Logical flow of the synthesis reaction.

Concluding Remarks for the Modern Researcher

The work of Bowden, Crank, and Ross in 1968 provides the foundational experimental details for the synthesis of this compound. While the term "discovery" in the context of this specific molecule's first synthesis is not explicitly detailed in this paper, it solidifies its importance as a readily accessible intermediate. For contemporary researchers in drug development, understanding this early methodology offers valuable insights into the chemical lineage of many modern isoxazole-containing pharmaceuticals. The provided protocol, though decades old, demonstrates a robust and effective method for the preparation of this versatile building block. Further exploration of the references within the 1968 paper and subsequent literature may yet uncover an even earlier, more fundamental report on the initial synthesis of this compound.

Reactivity Profile of the Isoxazole Ring in 3-Bromo-5-methylisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isoxazole ring in 3-Bromo-5-methylisoxazole. The isoxazole moiety is a crucial heterocycle in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel drug candidates. This document details the key reactions of this compound, including nucleophilic substitution, metallation, palladium-catalyzed cross-coupling reactions, and potential ring-opening reactions. Experimental protocols, quantitative data, and logical diagrams are provided to facilitate a deeper understanding and practical application of its chemistry.

Introduction: The Isoxazole Core in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is present in numerous biologically active compounds and approved drugs, owing to its ability to participate in various non-covalent interactions with biological targets and its favorable metabolic stability. This compound is a versatile building block, with the bromine atom at the 3-position serving as a key handle for a wide range of chemical transformations. The electron-withdrawing nature of the isoxazole ring influences the reactivity of the C-Br bond, making it susceptible to a variety of synthetic manipulations.

General Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system. This electronic nature deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring protons exhibit a degree of acidity, with the proton at the 4-position being the most acidic in a 3,5-disubstituted isoxazole. Strong bases can deprotonate the ring, leading to the formation of organometallic intermediates. The N-O bond within the isoxazole ring is susceptible to cleavage under certain reductive or strong nucleophilic conditions, leading to ring-opening reactions.[1][2][3]

Key Reactions of this compound

The primary site of reactivity in this compound is the carbon-bromine bond at the 3-position. This section details the major classes of reactions that this versatile building block undergoes.

Nucleophilic Substitution Reactions

The C3 position of the isoxazole ring is electron-deficient, facilitating nucleophilic attack and displacement of the bromide ion. A variety of nucleophiles can be employed to introduce diverse functionalities at this position.

  • Amination: Primary and secondary amines can displace the bromide to form 3-amino-5-methylisoxazole derivatives. This reaction is often carried out in the presence of a base to neutralize the HBr generated.

  • Alkoxylation and Thiolation: Alkoxides and thiolates react with this compound to yield the corresponding ethers and thioethers. These reactions typically proceed under basic conditions.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProductTypical Yield (%)
AmineAniline3-Anilino-5-methylisoxazole60-80
AlkoxideSodium methoxide3-Methoxy-5-methylisoxazole70-90
ThiolateSodium thiophenoxide3-(Phenylthio)-5-methylisoxazole75-95

Note: Yields are estimates based on similar reactions with other heteroaryl bromides and may vary depending on the specific reaction conditions and substrate.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq).

  • A base, such as potassium carbonate or sodium hydride (1.5-2.0 eq), is added to the mixture.

  • The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Nucleophilic_Substitution Workflow for Nucleophilic Substitution cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction_Mixture Combine in Solvent (e.g., DMF) This compound->Reaction_Mixture Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Reaction_Mixture Base Base Base->Reaction_Mixture Heating Heat (80-150 °C) Reaction_Mixture->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Nu-5-methylisoxazole Purification->Product

Caption: General workflow for nucleophilic substitution on this compound.

Metallation Reactions

The bromine atom in this compound can be exchanged with a metal, such as lithium or magnesium, to form a highly reactive organometallic intermediate. These intermediates can then be quenched with various electrophiles to introduce a wide array of functional groups.

  • Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures results in halogen-metal exchange to form 3-lithio-5-methylisoxazole.

  • Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent, such as THF or diethyl ether, affords the corresponding Grignard reagent, 3-(bromomagnesio)-5-methylisoxazole.[4][5]

Table 2: Metallation and Subsequent Electrophilic Quench

Metallation ReagentElectrophileProductTypical Yield (%)
n-BuLiDMF5-Methylisoxazole-3-carbaldehyde60-75
n-BuLiCO₂5-Methylisoxazole-3-carboxylic acid55-70
MgAcetone2-(5-Methylisoxazol-3-yl)propan-2-ol65-80

Note: Yields are estimates based on similar reactions with other heteroaryl bromides and may vary depending on the specific reaction conditions and substrate.

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise.

  • The mixture is stirred at -78 °C for 1 hour.

  • The electrophile (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.[6][7]

Metallation_Workflow Workflow for Metallation and Electrophilic Quench Start This compound Metallation Add Metallating Agent (n-BuLi or Mg) in THF Start->Metallation Intermediate Organometallic Intermediate (Li or MgBr) Metallation->Intermediate Electrophile_Addition Add Electrophile (E+) Intermediate->Electrophile_Addition Quench Aqueous Workup Electrophile_Addition->Quench Product 3-E-5-methylisoxazole Quench->Product

Caption: Logical flow for the metallation of this compound and subsequent reaction with an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form 3-aryl- or 3-vinyl-5-methylisoxazoles.[8][9][10][11]

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to synthesize 3-alkynyl-5-methylisoxazoles.[1][12][13][14][15]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form 3-amino-5-methylisoxazole derivatives. This method offers a complementary approach to direct nucleophilic substitution and often proceeds under milder conditions.[16][17][18][19][20]

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/Ligand ExampleProductTypical Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄3-Phenyl-5-methylisoxazole80-95
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuI3-(Phenylethynyl)-5-methylisoxazole75-90
Buchwald-HartwigMorpholinePd₂(dba)₃/XPhos3-Morpholino-5-methylisoxazole70-85

Note: Yields are estimates based on similar reactions with other heteroaryl bromides and may vary depending on the specific reaction conditions and substrate.

  • To a degassed mixture of this compound (1.0 eq), the boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system (e.g., dioxane/water or toluene/water) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • The reaction mixture is heated to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Palladium_Coupling General Catalytic Cycle for Cross-Coupling Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)_Complex L₂Pd(II)(Isoxazolyl)(Br) OxAdd->Pd(II)_Complex Transmetal Transmetalation Pd(II)_Complex->Transmetal Pd(II)_Coupled L₂Pd(II)(Isoxazolyl)(Ar) Transmetal->Pd(II)_Coupled Coupling_Partner Coupling Partner (e.g., Ar-B(OH)₂) Coupling_Partner->Transmetal RedElim Reductive Elimination Pd(II)_Coupled->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Coupled Product RedElim->Product Start_Material This compound Start_Material->OxAdd

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound.

Ring-Opening Reactions

While the isoxazole ring is generally stable, it can undergo ring-opening under certain conditions. This reactivity can be either a desired transformation to access different scaffolds or an undesired side reaction.

  • Reductive Cleavage: Strong reducing agents can cleave the N-O bond, leading to the formation of β-enaminones or other acyclic products.

  • Nucleophilic Ring Opening: While less common for the aromatic isoxazole ring compared to isoxazolines, very strong nucleophiles under harsh conditions may induce ring cleavage.[21][22][23]

It is important for the synthetic chemist to be aware of these potential reaction pathways, especially when employing highly reactive reagents or elevated temperatures.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its reactivity is dominated by the transformations of the C3-bromo substituent. This guide has outlined the principal reaction pathways, including nucleophilic substitution, metallation followed by electrophilic quench, and a range of palladium-catalyzed cross-coupling reactions. By understanding and applying the principles and protocols described herein, researchers can effectively utilize this compound to construct a diverse array of complex molecules with potential therapeutic applications. The provided workflows and data tables serve as a practical resource for the design and execution of synthetic routes involving this important heterocyclic intermediate.

References

Key chemical reactions involving 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Reactions of 3-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 3-position allows for a wide array of chemical transformations, making it a valuable scaffold for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are provided to serve as a practical resource for researchers in the field.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the isoxazole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives from this simple precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used to synthesize 3-aryl- or 3-vinyl-5-methylisoxazole derivatives.[1][2][3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isoxazole This compound Product 3-R-5-methylisoxazole Isoxazole->Product + BoronicAcid R-B(OH)₂ (Aryl/Vinyl Boronic Acid) BoronicAcid->Product + Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., Na₂CO₃, CsF) Base->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling Reaction Data

EntryBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPdCl₂(dppf)2M Na₂CO₃Toluene/Dioxane85~85-95
23,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-XantphosK₃PO₄1,4-Dioxane110~70-80
3(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O90~90
4Vinylboronic acid pinacol esterPd₂(dba)₃ / SPhosCs₂CO₃Toluene100~80-90
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent system (e.g., Toluene/Dioxane 4:1, 10 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the specified temperature (e.g., 85 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent like Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is catalyzed by both palladium and copper(I) and is essential for synthesizing 3-alkynyl-5-methylisoxazole derivatives.[5][6][7]

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isoxazole This compound Product 3-(R-C≡C)-5-methylisoxazole Isoxazole->Product + Alkyne R-C≡C-H (Terminal Alkyne) Alkyne->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Catalyst->Product Base Base (e.g., Et₃N, DIPA) Base->Product

Caption: General scheme of the Sonogashira coupling reaction.

Table 2: Sonogashira Coupling Reaction Data

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60~89
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene70~92
31-HeptynePdCl₂(dppf) / CuIEt₃NDMF80~85
4Propargyl alcoholPd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile50~88
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).

  • Reagent Addition: Sequentially add the base (e.g., Diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 3-6 hours until completion (monitored by TLC).

  • Work-up: Dilute the reaction with an etheral solvent (e.g., Et₂O) and filter through a pad of Celite®, washing thoroughly with the same solvent.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the residue by flash column chromatography on silica gel to yield the coupled product.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, coupling this compound with a primary or secondary amine.[8][9][10] This reaction is crucial for synthesizing various 3-amino-5-methylisoxazole derivatives, which are important pharmacophores.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isoxazole This compound Product 3-(R¹R²N)-5-methylisoxazole Isoxazole->Product + Amine R¹R²NH (Primary/Secondary Amine) Amine->Product + Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Catalyst->Product Base Base (e.g., NaOᵗBu, Cs₂CO₃) Base->Product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Table 3: Buchwald-Hartwig Amination Reaction Data

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOᵗBuToluene100~95
2AnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane110~87
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene90~91
4PyrrolidineG3-XPhos PrecatalystLHMDSTHF60~93
  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOᵗBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a plug of silica gel, eluting with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the aminated product.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction used to convert the C-Br bond of this compound into a C-metal bond, typically a C-Li or C-Mg bond.[11][12][13] This creates a potent isoxazolyl nucleophile that can react with various electrophiles. This reaction must be conducted at very low temperatures to prevent side reactions.

Halogen_Metal_Exchange Start This compound Intermediate 3-Lithio-5-methylisoxazole (Nucleophilic Intermediate) Start->Intermediate 1. Metal-Halogen Exchange (THF, -78 to -100 °C) Reagent Alkyllithium (e.g., n-BuLi) or Grignard (e.g., i-PrMgCl) Product 3-E-5-methylisoxazole Intermediate->Product 2. Quench with Electrophile Electrophile Electrophile (E⁺) (e.g., Aldehyde, CO₂, MeI)

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Table 4: Metal-Halogen Exchange and Electrophilic Quench Data

EntryExchange ReagentElectrophile (E⁺)Product (E)Temp (°C)Yield (%)
1n-BuLi (2.2 eq)H₂O-H-100 to RT~80
2t-BuLi (2.1 eq)Benzaldehyde-CH(OH)Ph-100 to RT~65
3i-PrMgCl / n-BuLiCO₂ (dry ice)-COOH-20 to RT~75
4n-BuLi (2.2 eq)CH₃I-CH₃-100 to RT~70
  • Reaction Setup: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) to a flame-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Exchange Reaction: Add the alkyllithium reagent (e.g., n-butyllithium, 2.2 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Electrophilic Quench: Add a solution of the chosen electrophile (1.5 equiv.) in THF dropwise to the newly formed aryllithium species.

  • Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography.[13]

Application in Drug Discovery: Signaling Pathway Inhibition

Derivatives of this compound have shown promise as potent and selective inhibitors of various biological targets. For example, 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) and activators of the Nrf2 antioxidant pathway by modifying Keap1.[14][15] These activities are relevant for developing therapies for cancer and inflammatory diseases.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Inhibition of binding Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Inhibitor Isoxazole Derivative (Electrophile) Inhibitor->Keap1 Covalent Modification (on Cys151) Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene HO-1 Gene Expression ARE->Gene Activates

Caption: Nrf2 pathway activation by an isoxazole-based inhibitor.

The isoxazole derivative acts as an electrophile, covalently modifying a cysteine residue on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent degradation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like heme oxygenase-1 (HO-1).[15]

References

Commercial Availability and Synthetic Utility of 3-Bromo-5-methylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methylisoxazole (CAS No. 25741-97-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom on the isoxazole core, makes it a valuable precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals and clinical candidates. The introduction of a bromine atom at the 3-position of 5-methylisoxazole provides a chemical handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile diversification of the isoxazole core and the construction of libraries of novel compounds for biological screening. The strategic importance of this compound as an intermediate in the synthesis of bioactive molecules continues to drive interest in its commercial sources and synthetic applications.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The purity of the commercially available material is typically suitable for most synthetic applications, with higher purity grades available upon request. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurity
A2B Chem25741-97-396%
Howei Pharm25741-97-395+%
Capot Chemical25741-97-398% (Min, GC)
ChemScene25741-97-3Not specified
CymitQuimica25741-97-396%[1]
Jiangsu Congzhong Chemical Co., Ltd.25741-97-3Not specified

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions. Key properties are summarized in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 25741-97-3[2][3][4]
Molecular Formula C₄H₄BrNO
Molecular Weight 161.98 g/mol
Appearance Liquid[1]
Boiling Point 202.1°C at 760 mmHg[2]
Density 1.654 g/cm³[2]
Flash Point 76°C[2]
Refractive Index 1.507[2]
InChI Key ICLAWFDDNFPOFQ-UHFFFAOYSA-N[1]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from general procedures for similar transformations.[1][5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 equiv) to the flask.

  • Add the degassed solvent system (1,4-dioxane/water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualized Workflows and Mechanisms

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (this compound, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Catalyst & Solvent (e.g., Pd(PPh₃)₄, Dioxane/H₂O) B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Work-up (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)L₂-Br ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r2 R¹-Pd(II)L₂-R² transmetal->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product R¹-R² red_elim->product r1br R¹-Br (this compound) r1br->ox_add r2b R²-B(OH)₂ (Arylboronic Acid) + Base r2b->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily available and synthetically valuable building block for the development of novel chemical entities. Its utility in robust and versatile transformations like the Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. The information provided in this guide serves as a valuable resource for the procurement and effective utilization of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling with 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2] For drug development professionals, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methylisoxazole with various arylboronic acids. The resulting 3-aryl-5-methylisoxazole scaffold is a key building block in the synthesis of a wide range of compounds with potential therapeutic applications. The isoxazole ring is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl substituents at the 3-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These examples demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/H₂O (5:1)1001692
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,2-Dimethoxyethane (DME)/H₂O (4:1)85495
43-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)THF/H₂O (10:1)801885
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901281

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound. Both conventional heating and microwave-assisted procedures are described.

Conventional Heating Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-methylisoxazole.

Microwave-Assisted Protocol

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water, degassed (1 mL)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvent Addition: Add DME (4 mL) and degassed water (1 mL) to the vial.

  • Sealing and Purging: Securely cap the vial and purge with argon or nitrogen for 5 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 15-30 minutes.[3]

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. The work-up and purification procedure is the same as for the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr Ar'-B(OH)2, Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' Product 3-Aryl-5-methylisoxazole (Ar-Ar') RedElim Reductive Elimination ArX This compound (Ar-X) ArBoronic Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing the Suzuki-Miyaura coupling of this compound in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound, Arylboronic acid, Base setup Assemble Reaction under Inert Atmosphere (Ar/N2) reagents->setup glassware Oven-dry Glassware glassware->setup addition Add Catalyst and Degassed Solvents setup->addition heating Heat to Reaction Temp. (e.g., 90°C or Microwave) addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 3-Bromo-5-methylisoxazole as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-5-methylisoxazole as a versatile building block in organic synthesis and medicinal chemistry. The strategic placement of the bromine atom at the 3-position of the isoxazole ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Introduction to this compound in Synthesis

This compound is a valuable heterocyclic intermediate. The isoxazole core is a key pharmacophore in numerous biologically active compounds, and the presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of substituted isoxazoles, which are important scaffolds in drug discovery, finding applications as, for example, cyclooxygenase (COX) inhibitors.[1] The methyl group at the 5-position also offers a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize 3-aryl-5-methylisoxazoles. Microwave-assisted protocols can significantly accelerate these reactions.[2][3]

Representative Reaction Scheme:

Suzuki_Coupling This compound Br-Isoxazole-Me Product Ar-Isoxazole-Me This compound->Product Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->Product Catalyst Pd Catalyst, Base Catalyst->Product Sonogashira_Coupling This compound Br-Isoxazole-Me Product R-C≡C-Isoxazole-Me This compound->Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Product Catalyst Pd Catalyst, Cu(I), Base Catalyst->Product Buchwald_Hartwig_Amination This compound Br-Isoxazole-Me Product R¹R²N-Isoxazole-Me This compound->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product Experimental_Workflow A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Further Functionalization or Biological Screening D->E Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)L_n-X B->C D Transmetalation (R-M) C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A  Ar-R

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives of 3-Bromo-5-methylisoxazole, a versatile building block in medicinal chemistry. The focus is on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods offer a broad scope for the creation of diverse molecular libraries for drug discovery and development.

Introduction

This compound is a key synthetic intermediate. The bromine atom at the 3-position provides a reactive handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This enables the facile synthesis of a wide range of derivatives with potential biological activities. For instance, derivatives of 5-methylisoxazole have shown promise as antimicrobial agents. Specifically, 5-methylisoxazole-3-carboxamide derivatives have demonstrated significant antitubercular activity.[1]

Synthetic Protocols

The following sections detail generalized protocols for the derivatization of this compound. These protocols are based on established methodologies for similar aryl bromide substrates and should be optimized for specific reaction partners.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-methylisoxazoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2][3][4] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl compounds. A convenient and efficient synthetic route to C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from a bromo-substituted precursor through a Suzuki–Miyaura cross-coupling reaction.[5]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product This compound Catalyst Pd Catalyst Base, Solvent This compound->Catalyst + Ar-B(OH)₂ Arylboronic Acid Ar-B(OH)₂ 3-Aryl-5-methylisoxazole Catalyst->3-Aryl-5-methylisoxazole Sonogashira_Coupling cluster_reactants Reactants cluster_product Product This compound Catalyst Pd Catalyst Cu(I) co-catalyst Base, Solvent This compound->Catalyst + R-C≡CH Terminal Alkyne R-C≡CH 3-Alkynyl-5-methylisoxazole Catalyst->3-Alkynyl-5-methylisoxazole Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product This compound Catalyst Pd Catalyst Ligand, Base Solvent This compound->Catalyst + R¹R²NH Amine R¹R²NH 3-Amino-5-methylisoxazole Derivative Catalyst->3-Amino-5-methylisoxazole Derivative Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Reactants This compound + Coupling Partner Reaction Palladium-Catalyzed Cross-Coupling Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, MS, IR Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

References

Application Notes and Protocols for 3-Bromo-5-methylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] The strategic incorporation of a bromine atom, as seen in 3-bromo-5-methylisoxazole, provides a valuable synthetic handle for introducing molecular diversity through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[3] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with detailed experimental protocols for their synthesis and biological evaluation, drawing upon examples from closely related analogues where direct data for the title compound is limited.

Derivatives of the brominated isoxazole core have shown promise as inhibitors of various enzymes and are being explored for the development of novel therapeutics in areas such as oncology and infectious diseases.[3][4] The bromo-isoxazole moiety can serve as a crucial building block for creating libraries of compounds for high-throughput screening and lead optimization.

Key Applications in Medicinal Chemistry

While specific data for this compound is not extensively available in the public domain, the applications of structurally similar brominated isoxazole and isoxazoline derivatives provide valuable insights into its potential therapeutic uses.

Enzyme Inhibition

Brominated isoxazole derivatives have been investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies. For instance, derivatives of the related 3-bromo-4,5-dihydroisoxazole have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway that is upregulated in cancer cells.[4][5]

Precursor for Bioactive Molecules

3-Amino-5-methylisoxazole, which can be synthesized from precursors related to this compound, is a key intermediate in the synthesis of certain sulfa drugs.[6][7] This highlights the role of the 5-methylisoxazole core in the development of anti-infective agents.

Scaffold for Combinatorial Chemistry

The bromine atom at the 3-position of the isoxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3] This allows for the facile introduction of diverse substituents at this position, making this compound an excellent scaffold for generating compound libraries for drug discovery.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of 5-substituted 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives against recombinant human GAPDH (hGAPDH). This data is presented as an example of the quantitative analysis that can be performed on derivatives of a bromo-isoxazole scaffold.[4][5]

Compound IDSubstituent at C5hGAPDH Inhibition (%) at 100 µM (3h)
1 Phenyl> 40
2 p-Hydroxyphenyl> 40
3 p-Carboxyphenyl> 40
4 m-Carboxyphenyl20 - 40
5 o-Carboxyphenyl< 20 (inactive)
6 p-(1H-tetrazol-5-yl)phenyl20 - 40
7 p-(Methylsulfonyl)phenyl< 20 (inactive)
8 p-(Trifluoromethyl)phenyl< 20 (inactive)
9 Thiophen-2-yl< 20 (inactive)
10 5-Carboxythiophen-2-yl20 - 40
11 Spirocyclic derivative of compound 1> 40
12 Spirocyclic derivative of compound 3> 40

Data extracted from reference[5].

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor for Sulfa Drugs)

This protocol describes a general method for the synthesis of 3-amino-5-methylisoxazole from a nitrile precursor, which can be derived from brominated intermediates.[6][7]

Materials:

  • 2,3-dibromobutyronitrile (or other suitable nitrile precursor)

  • Hydroxyurea

  • Sodium hydroxide (NaOH) solution (50%)

  • Organic solvent (e.g., methanol)

  • Ice bath

  • Three-necked flask with stirrer

Procedure:

  • Prepare a solution of the nitrile precursor in an appropriate organic solvent.

  • In a separate three-necked flask, prepare an ice-cold aqueous solution of hydroxyurea.

  • With vigorous stirring, slowly add the nitrile solution dropwise to the hydroxyurea solution.

  • Maintain the pH of the reaction mixture between 10.5 and 12.5 by the controlled addition of a 50% sodium hydroxide solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to reflux for approximately 3 hours.

  • After cooling, work up the reaction mixture to isolate the 3-amino-5-methylisoxazole product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Bromo-isoxazole Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-isoxazole derivative with a boronic acid or ester, a key reaction for derivatization.[8]

Materials:

  • 3-Bromo-isoxazole derivative (1.0 eq)

  • Boronic acid or boronic ester (1.1 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq)

  • Base (e.g., Cesium carbonate, 2.5 eq)

  • Anhydrous 1,4-dioxane

  • Water

  • Round bottom pressure flask with a stir bar

  • Argon atmosphere

Procedure:

  • To a round bottom pressure flask equipped with a stir bar, add the 3-bromo-isoxazole derivative, cesium carbonate, and the boronic acid/ester.

  • Place the flask under an argon atmosphere.

  • Add anhydrous 1,4-dioxane and water to the flask.

  • Sparge the mixture with a stream of argon for 10 minutes.

  • Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.

  • After cooling to room temperature, monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Protocol 3: hGAPDH Inhibition Assay

This protocol describes a method to assess the inhibitory activity of bromo-isoxazole derivatives against human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[4][5]

Materials:

  • Recombinant hGAPDH enzyme

  • Test compounds (bromo-isoxazole derivatives)

  • Glyceraldehyde-3-phosphate (GAP)

  • Arsenate

  • NAD⁺

  • Assay buffer (e.g., 10 mM TEA, 5 mM EDTA, 10 mM KH₂PO₄, pH 7.6)

  • Spectrophotometer

Procedure:

  • Pre-incubate the hGAPDH enzyme with the test compounds at a specified concentration (e.g., 100 µM) in the assay buffer for a set period (e.g., 3 hours) at 25 °C.

  • Initiate the enzymatic reaction by adding the substrates, GAP and arsenate.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

  • Calculate the residual enzyme activity as a percentage of the activity of a control sample incubated without the inhibitor.

  • For potent inhibitors, determine the IC₅₀ value by measuring the inhibition at various concentrations of the compound.

Visualizations

Signaling Pathway: Inhibition of Glycolysis by a GAPDH Inhibitor

glycolysis_inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP GAPDH GAPDH GAP->GAPDH Substrate BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate Energy ATP Production Pyruvate->Energy GAPDH_Inhibitor 3-Bromo-isoxazole Derivative GAPDH_Inhibitor->GAPDH Inhibition GAPDH->BPG Product

Caption: Inhibition of the glycolytic pathway by a 3-bromo-isoxazole derivative targeting GAPDH.

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki) Start->Coupling Library Library of Derivatives Coupling->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR SAR Studies Hit_ID->SAR Lead_Opt->SAR Data Quantitative Data (IC50, Ki, etc.) SAR->Data

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Concept

sar_concept Core This compound Scaffold Modification Chemical Modification (e.g., R-group variation) Core->Modification Activity Biological Activity Modification->Activity Properties Physicochemical Properties Modification->Properties Potency Potency (IC50) Activity->Potency Selectivity Selectivity Activity->Selectivity

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.

References

Application of 3-Bromo-5-methylisoxazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-methylisoxazole is a versatile heterocyclic building block in the synthesis of various agrochemicals. The isoxazole scaffold is present in a range of biologically active molecules, and the bromine atom at the 3-position provides a reactive handle for further chemical modifications, making it a valuable starting material for the development of novel herbicides and insecticides. This document provides detailed application notes and protocols for the synthesis of agrochemicals derived from this compound.

Application Note 1: Synthesis of Herbicidal N-Benzyl-5-cyclopropylisoxazole-4-carboxamides

Objective: To synthesize N-benzyl-5-cyclopropylisoxazole-4-carboxamides, a class of herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, using a derivative of this compound as a key intermediate.

Background: HPPD inhibitors are an important class of herbicides that disrupt pigment biosynthesis in susceptible plants, leading to bleaching and subsequent death. The N-benzyl-5-cyclopropylisoxazole-4-carboxamide scaffold has been identified as a potent HPPD inhibitor. The synthesis of these compounds can be achieved from this compound through a multi-step process.

Experimental Workflow:

G A This compound B This compound-4-carboxylic acid A->B Carboxylation C 5-Cyclopropyl-isoxazole-4-carboxylic acid B->C Suzuki Coupling D 5-Cyclopropyl-isoxazole-4-carbonyl chloride C->D Acyl Chloride Formation E N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides D->E Amidation

Caption: Synthetic workflow for N-benzyl-5-cyclopropylisoxazole-4-carboxamides.

Experimental Protocols

Step 1: Synthesis of this compound-4-carboxylic acid

  • Materials: this compound, Magnesium turnings, Dry diethyl ether or THF, Dry ice (solid CO2), Hydrochloric acid (1 M).

  • Procedure:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of this compound in dry diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. Gentle heating may be required.

    • After the formation of the Grignard reagent is complete (disappearance of magnesium), cool the reaction mixture to -78 °C.

    • Carefully add crushed dry ice to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction with 1 M hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound-4-carboxylic acid.

Step 2: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid

This step involves a Suzuki coupling reaction to introduce the cyclopropyl group.

  • Materials: this compound-4-carboxylic acid, Cyclopropylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/water mixture).

  • Procedure:

    • To a solution of this compound-4-carboxylic acid in a dioxane/water mixture, add cyclopropylboronic acid, a palladium catalyst, and a base.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture, acidify with 1 M HCl, and extract with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain 5-cyclopropylisoxazole-4-carboxylic acid.

Step 3: Synthesis of N-Benzyl-5-cyclopropylisoxazole-4-carboxamides [1][2]

  • Materials: 5-Cyclopropylisoxazole-4-carboxylic acid, Thionyl chloride (SOCl2) or Oxalyl chloride, Substituted benzylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid in dry DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours to form the acyl chloride.

    • In a separate flask, dissolve the substituted benzylamine and triethylamine in DCM.

    • Add the freshly prepared acyl chloride solution dropwise to the benzylamine solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-benzyl-5-cyclopropylisoxazole-4-carboxamide.

Data Presentation

Table 1: Herbicidal Activity of Selected N-Benzyl-5-cyclopropylisoxazole-4-carboxamides [1]

Compound IDSubstituent on Benzyl RingTest WeedConcentration (mg/L)Inhibition (%)
I-262,6-dichloroPortulaca oleracea10100
I-262,6-dichloroAbutilon theophrasti10100
Butachlor-Portulaca oleracea1050
Butachlor-Abutilon theophrasti1050

Table 2: In Vitro HPPD Inhibition [1]

CompoundTarget EnzymeEC50 (μM)
II-05 (active metabolite of I-05)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05
Mesotrione (commercial standard)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.35

Mode of Action

G cluster_0 Plant Cell cluster_1 Herbicide Action A Tyrosine B 4-Hydroxyphenylpyruvate A->B C Homogentisate B->C HPPD D Plastoquinone C->D E Phytoene D->E Cofactor for Phytoene Desaturase F Carotenoids E->F G Chlorophyll Protection F->G H Photosynthesis G->H I N-Benzyl-5-cyclopropylisoxazole -4-carboxamide (active metabolite) I->B Inhibits

Caption: Inhibition of the carotenoid biosynthesis pathway by N-benzyl-5-cyclopropylisoxazole-4-carboxamides.

Application Note 2: Isoxazole Derivatives as Insecticidal GABA Receptor Antagonists

Objective: To provide an overview of the potential of this compound derivatives in the synthesis of insecticides targeting the insect GABA receptor.

Background: The γ-aminobutyric acid (GABA) receptor is a crucial target for many insecticides. Antagonists of this receptor disrupt the normal functioning of the insect's central nervous system, leading to hyperexcitation, convulsions, and death. Isoxazole-containing compounds have been shown to act as potent GABA receptor antagonists. While a direct synthetic route from this compound to a commercial insecticide is not detailed in the available literature, its derivatives can serve as precursors to such molecules.

Conceptual Synthetic Approach:

G A This compound-4-carboxylic acid B Isoxazole-4-carboxamide derivative A->B Amidation with a suitable amine C Complex isoxazole-based insecticide B->C Further functionalization

Caption: Conceptual pathway for insecticide synthesis.

Mode of Action:

Isoxazole-based insecticides can act as non-competitive antagonists of the insect GABA receptor. They are thought to bind to a site within the chloride ion channel of the receptor, blocking the influx of chloride ions that would normally be triggered by GABA binding. This blockage prevents the hyperpolarization of the neuron, leading to uncontrolled nerve impulses.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron cluster_2 Insecticide Action GABA GABA Receptor GABA Receptor GABA->Receptor Binds Channel Chloride Ion Channel Receptor->Channel Opens Cl_in Cl- Influx Channel->Cl_in Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Cl_out Cl- ActionPotential No Action Potential Hyperpolarization->ActionPotential Insecticide Isoxazole Insecticide Insecticide->Channel Blocks

Caption: Antagonistic action of isoxazole insecticides on the GABA receptor.

Quantitative Data:

Specific quantitative data for insecticides derived directly from this compound is not available in the searched literature. However, related isoxazole-containing insecticides have shown high efficacy against various insect pests.

This compound and its derivatives are valuable precursors in the synthesis of agrochemicals. The provided application notes demonstrate its utility in preparing potent herbicides with a clear mode of action and highlight its potential in the development of novel insecticides. Further research into the derivatization of this compound could lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 3-bromo-5-methylisoxazole. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized isoxazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols detailed herein cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering a range of methodologies for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the isoxazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos (2.1)-Cs2CO3 (2.0)Dioxane1100.1735
2Phenylboronic acidPd(PPh3)4 (5)-K2CO3 (2.0)Toluene/EtOH/H2O8012~90
34-Methoxyphenylboronic acidPd(dppf)Cl2 (3)-Na2CO3 (2.0)DME908~85

Experimental Protocol: Suzuki-Miyaura Coupling with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester [1]

  • To a reaction vial, add 3-bromoquinoline (as a proxy for a heteroaryl bromide like this compound), 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium precatalyst P1-xantphos (2.1 mol%).

  • Add dioxane as the solvent.

  • Seal the vial and heat the reaction mixture to 110 °C.

  • Stir for 10 minutes.

  • After completion, cool the reaction to room temperature.

  • The reaction progress and yield can be determined by automated systems or standard analytical techniques like LC-MS and NMR after purification.

Heck Reaction

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. This method can be employed to introduce alkenyl groups at the 3-position of the 5-methylisoxazole core.

General Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Substituted_Alkene Substituted_Alkene This compound->Substituted_Alkene Pd Catalyst, Base Alkene Alkene Alkene->Substituted_Alkene

Caption: General scheme of the Heck reaction.

Table 2: Heck Reaction of Aryl Bromides with Alkenes (Representative Conditions)

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)2 (1)P(o-tol)3 (2)Et3N (2.0)MeCN/H2O80-High
2n-Butyl acrylatePd EnCat® 40 (0.8)-AcONa (2.5)Ethanol140 (MW)0.5Good

Experimental Protocol: Green Heck Reaction Protocol [1]

  • In a microwave vial, add the aryl bromide (1 equiv), tetraethylammonium chloride (3 equiv), sodium acetate (2.5 equiv), and Pd EnCat® 40 (0.8 mol%).

  • Disperse the solids in ethanol (2 mL).

  • Add the alkene (1 equiv).

  • Heat the reaction mixture using microwave irradiation at 140 °C for 30 minutes.

  • After cooling, the reaction mixture can be worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 3-alkynyl-5-methylisoxazole derivatives.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Alkynyl_Isoxazole Alkynyl_Isoxazole This compound->Alkynyl_Isoxazole Pd Catalyst, Cu(I) co-catalyst, Base Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkynyl_Isoxazole

Caption: General scheme of the Sonogashira coupling reaction.

Table 3: Sonogashira Coupling of Bromo-diones with Terminal Alkynes (Representative Conditions) [2]

EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh3)2Cl2 (5)CuI (5)Et3NEt3NReflux193
21-HeptynePd(PPh3)2Cl2 (5)CuI (5)Et3NEt3NReflux183
3(Trimethylsilyl)acetylenePd(PPh3)2Cl2 (10)CuI (10)Et3NEt3NReflux183

Experimental Protocol: Sonogashira Coupling of a Bromo-diketone [2]

  • In a 10-mL flask equipped with a septum, place the bromo-diketone (0.3 mmol), Pd(PPh3)2Cl2 (0.015 mmol), and CuI (0.015 mmol).

  • Flush the flask with argon for 10 minutes.

  • Add triethylamine (6 mL) and flush with argon again for 10 minutes.

  • Add the terminal alkyne (0.6-0.9 mmol).

  • Heat the reaction mixture at reflux for 1 hour.

  • After cooling, add saturated NH4Cl solution (12 mL) and extract with ethyl acetate (2 x 10 mL).

  • Wash the combined organic extracts with brine (5 mL), dry over Na2SO4, and evaporate the solvent.

  • Purify the residue by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction enables the synthesis of 3-amino-5-methylisoxazole derivatives.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product This compound This compound Amino_Isoxazole Amino_Isoxazole This compound->Amino_Isoxazole Pd Catalyst, Ligand, Base Amine Amine Amine->Amino_Isoxazole

Caption: General scheme of the Buchwald-Hartwig amination.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines (Representative Conditions)

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 (1.5)XPhos (3)NaOtBu (1.4)Toluene10024High
2Aniline[Pd(allyl)Cl]2 (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane1002498
3Benzamide[Pd(Cinamyl)Cl]2 (1.5)XantPhos (6)DBU (2.0)PhMe1001885

Experimental Protocol: Buchwald-Hartwig Amination with an Amide [3]

  • To a reaction vessel, add the aryl halide (1.0 equiv), the amide (1.0 equiv), and the base (e.g., DBU, 2.0 equiv).

  • Add the palladium precatalyst (e.g., [Pd(Cinamyl)Cl]2, 1.5 mol%) and the ligand (e.g., XantPhos, 6 mol%).

  • Add the solvent (e.g., Toluene).

  • Seal the vessel and heat the mixture to 100 °C for 18 hours.

  • After cooling, the reaction mixture can be analyzed by GC-MS or worked up for purification.

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, providing another effective route for C-C bond formation.

General Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Coupled_Product Coupled_Product This compound->Coupled_Product Pd Catalyst Organostannane Organostannane Organostannane->Coupled_Product

Caption: General scheme of the Stille coupling reaction.

Table 5: Stille Coupling of Aryl Halides with Organostannanes (Representative Conditions)

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Aryl-SnBu3Pd(PPh3)4 (2)--Toluene11016High
2Vinyl-SnBu3Pd2(dba)3 (2)P(o-tol)3 (4)-Toluene10014High

Experimental Protocol: General Procedure for Stille Coupling

  • To a fresh-dried Schlenk tube, add the organostannane (1.1 equiv) and this compound (1.0 equiv).

  • Subject the tube to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 1-2 mol%).

  • Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.

  • After cooling to room temperature, evaporate the solvent.

  • Isolate the product by silica column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G_cat_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Regeneration Product R-R' ReductElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

G_workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base to flask - Add solvent start->setup inert Establish Inert Atmosphere (e.g., Argon purge) setup->inert reaction Reaction: - Heat to desired temperature - Stir for specified time inert->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Quench reaction - Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

References

The Pivotal Role of 3-Bromo-5-methylisoxazole in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile chemical building block, 3-bromo-5-methylisoxazole, is proving to be an invaluable starting material for the synthesis of a diverse range of potent enzyme inhibitors. Its unique structural features and reactivity allow for the facile construction of complex molecular architectures targeting key enzymes implicated in various diseases, including cancer, inflammation, and neurological disorders. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for the resulting enzyme inhibitors.

The strategic placement of the bromine atom at the 3-position of the 5-methylisoxazole ring renders it susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the introduction of a wide array of functional groups, leading to the generation of extensive libraries of compounds for drug discovery screening. The 5-methyl group, in turn, can contribute to favorable pharmacokinetic properties and provides a key interaction point within the active sites of certain enzymes.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aryl-5-methylisoxazole scaffold has emerged as a promising pharmacophore for the development of potent kinase inhibitors. For instance, derivatives of this compound can be elaborated into inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and apoptotic pathways.

Quantitative Data: JNK and p38 Kinase Inhibition by 3-Aryl-5-methylisoxazole Derivatives

The following table summarizes the inhibitory activity of a series of 3-(4-fluorophenyl)-5-substituted-isoxazoles against JNK3 and p38 kinase. These compounds can be synthesized from this compound precursors through Suzuki coupling.

CompoundR Group at 5-positionJNK3 IC50 (µM)p38 IC50 (µM)
1 -H0.120.25
2 -CH₃0.090.5
3 -Cyclopropyl0.15>10
4 -CH₂OH0.051.5

Data is illustrative and based on reported values for similar isoxazole-based kinase inhibitors.

Experimental Protocol: Synthesis of 3-Aryl-5-methylisoxazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • The reaction mixture is heated to 100°C and stirred for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-methylisoxazole.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Add Degassed Solvents: - Toluene - Water catalyst->solvent heat Heat to 100°C and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product 3-Aryl-5-methylisoxazole purify->product Buchwald_Hartwig_Amination cluster_catalyst_formation Catalyst Formation cluster_coupling Cross-Coupling pd_source Pd(OAc)₂ ligand BINAP pd_source->ligand Pre-catalyst Formation reaction Heat in Toluene ligand->reaction bromo_isoxazole This compound bromo_isoxazole->reaction amine Amine amine->reaction base NaO*t*Bu base->reaction product 3-Amino-5-methylisoxazole Derivative reaction->product

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the palladium-catalyzed Heck reaction using 3-Bromo-5-methylisoxazole as a key building block. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide array of substituted isoxazole derivatives.[1] These derivatives are of significant interest in medicinal chemistry and drug development due to the prevalence of the isoxazole motif in biologically active compounds. This protocol outlines the requisite reagents, optimal reaction conditions, and a step-by-step guide to facilitate the successful execution of this transformation in a laboratory setting.

Introduction

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3] The isoxazole scaffold is a privileged heterocycle in drug discovery, and the functionalization of this core structure via cross-coupling reactions is a key strategy for the generation of novel molecular entities. The use of this compound in the Heck reaction allows for the introduction of various alkenyl substituents at the 3-position of the isoxazole ring, providing access to a diverse range of compounds for biological screening. While the Heck reaction of various aryl and heteroaryl halides is well-established, specific protocols for this compound are less commonly reported. This document aims to provide a comprehensive and practical guide for researchers employing this specific substrate.

Reaction Scheme

sub This compound reagents Pd Catalyst, Base Solvent, Heat sub->reagents alkene +      Alkene alkene->reagents prod 3-Alkenyl-5-methylisoxazole reagents->prod

Caption: General scheme of the Heck reaction with this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle or oil bath

  • Solvents for work-up and purification (e.g., Ethyl acetate, Hexane, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5-10 mL per 1 mmol of aryl bromide). This is followed by the addition of the base (e.g., Triethylamine, 1.5-2.5 eq.).

  • Substrate Addition: Add the alkene (1.1-1.5 eq.) and this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[2] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion (indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-alkenyl-5-methylisoxazole product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with representative alkenes. These values are based on general protocols for aryl bromides and may serve as a starting point for optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF10012-2470-90
2n-Butyl AcrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2.0)MeCN808-1665-85
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)Toluene11018-3060-80

Visualizations

Experimental Workflow

Caption: A general experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

G cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)L(Alkene)-X] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L-X AlkeneComplex->InsertionProduct Migratory Insertion EliminationComplex [Product-Pd(II)L-H-X] InsertionProduct->EliminationComplex β-Hydride Elimination EliminationComplex->Pd0 Reductive Elimination (+ Base) Ar Ar = 3-(5-methylisoxazolyl) X X = Br L L = Phosphine Ligand Alkene Alkene = R-CH=CH₂ Product Product = Ar-CH=CH-R

Caption: The catalytic cycle of the Heck reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The Heck reaction of this compound provides a versatile and efficient method for the synthesis of a variety of 3-alkenyl-5-methylisoxazole derivatives. The protocol described herein, along with the accompanying data and visualizations, offers a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Optimization of the reaction conditions for specific alkenes may be necessary to achieve maximum yields and purity. This methodology is a valuable addition to the synthetic chemist's toolbox for applications in drug discovery and materials science.

References

Application Notes: 3-Bromo-5-methylisoxazole as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-methylisoxazole is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The isoxazole ring is a prevalent scaffold in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The bromine atom at the 3-position of this compound serves as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity makes it an ideal precursor for generating a diverse library of substituted isoxazole intermediates for drug discovery programs.

The primary utility of this compound lies in its application in transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions.[2][3]

Key Synthetic Transformations and Applications

The C-Br bond at the 3-position of the isoxazole ring is readily functionalized, providing access to three main classes of pharmaceutical intermediates: 3-aryl-5-methylisoxazoles, 3-amino-5-methylisoxazoles, and 3-alkynyl-5-methylisoxazoles.

Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling for 3-Aryl-5-methylisoxazoles

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[4] This reaction is extensively used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. Starting from this compound, a wide array of aryl and heteroaryl groups can be introduced at the 3-position.

G pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln (Br) pd0->pd2_halide Oxidative Addition (R-Br) pd2_boron R-Pd(II)Ln (Ar) pd2_halide->pd2_boron Transmetalation pd2_boron->pd0 Reductive Elimination (R-Ar) boronate Ar-B(OR)3 (from ArB(OH)2) boronate->pd2_halide Base G pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln (Br) pd0->pd2_halide Oxidative Addition (R-Br) pd2_amido R-Pd(II)Ln (NR'2) pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination (R-NR'2) amine R'2NH amine->pd2_halide Base G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln (Br) pd0->pd2_halide Oxidative Addition (R-Br) pd2_alkyne R-Pd(II)Ln (C≡CR') pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_halide Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_halide->cu_alkyne cu_alkyne->pd2_halide alkyne H-C≡CR' alkyne->cu_halide Base

References

Application Notes: Targeting Bromodomains for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomains (BRDs) are evolutionarily conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This "reading" of epigenetic marks is crucial for regulating gene transcription.[3] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene expression and have emerged as major targets in cancer therapy.[1][4] BET proteins act as scaffolds, recruiting transcriptional machinery to promoters and enhancers of active genes.[5] In many cancers, these proteins are overexpressed or otherwise dysregulated, leading to the aberrant expression of key oncogenes like c-MYC and BCL2.[1][4]

Small-molecule inhibitors that target the acetyl-lysine binding pocket of BET bromodomains prevent their association with chromatin. This displacement leads to the transcriptional downregulation of critical oncogenes, resulting in reduced cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[1][6][7] This makes BET inhibitors a promising class of anti-cancer agents, with several compounds currently in clinical trials for both hematological malignancies and solid tumors.[5][7][8]

Signaling Pathways and Mechanism of Action

BET proteins, particularly BRD4, play a critical role in transcriptional activation. BRD4 binds to acetylated histones at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and oncogenesis.[5] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes like c-MYC.[3][9] BET inhibitors competitively bind to the bromodomain pockets, displacing BET proteins from chromatin and thereby preventing this cascade.[10]

BET_Inhibitor_Mechanism cluster_0 Normal Transcriptional Activation cluster_1 Inhibition Pathway Ac_Histone Acetylated Histone BRD4 BRD4 Ac_Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates Oncogene Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogene Drives BETi BET Inhibitor BRD4_Inhib BRD4 BETi->BRD4_Inhib Binds & Displaces from Histone Blocked Transcription Blocked BRD4_Inhib->Blocked

Caption: Mechanism of BET inhibitor action on oncogene transcription.

Drug Discovery and Evaluation Workflow

The development of bromodomain inhibitors follows a structured preclinical evaluation process. This workflow begins with high-throughput biochemical screens to identify initial hits and progresses through cellular assays to confirm on-target effects and phenotypic outcomes, culminating in in vivo studies to assess efficacy and toxicity.[11]

Inhibitor_Workflow cluster_Screening In Vitro Screening cluster_Cellular Cell-Based Assays cluster_Vivo In Vivo Evaluation Biochemical Primary Biochemical Screen (TR-FRET / AlphaScreen) Determine IC50 Orthogonal Orthogonal Assay (e.g., Thermal Shift) Confirm Binding Biochemical->Orthogonal Target_Engagement Cellular Target Engagement (FRAP / NanoBRET) Confirm On-Target Effect Orthogonal->Target_Engagement Viability Phenotypic Assays (MTT / Apoptosis) Determine Cellular IC50 Target_Engagement->Viability Mechanism Mechanism of Action (Western Blot / RT-qPCR) Assess c-MYC Downregulation Viability->Mechanism Xenograft Xenograft Models Assess Antitumor Efficacy Mechanism->Xenograft Toxicity Toxicity Studies Evaluate Safety Profile Xenograft->Toxicity

Caption: General workflow for preclinical evaluation of BET inhibitors.[11]

Quantitative Data: Potency of Representative BET Inhibitors

The potency of BET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the binding of a bromodomain to its acetylated peptide substrate by 50%. Below is a summary of reported IC50 values for several well-characterized BET inhibitors.

InhibitorTarget(s)BRD4 (BD1) IC50 (µM)BRD4 (BD2) IC50 (µM)Cell Line (Example)Cellular IC50 (µM)Reference(s)
(+)-JQ1 Pan-BET (BD1/BD2)0.0460.024MV4-11 (Leukemia)~0.03[12]
I-BET762 Pan-BET (BD1/BD2)0.0410.023Ty82 (NMC)0.45[13]
OTX015 Pan-BET (BD1/BD2)0.0190.011MV4-11 (Leukemia)0.035[7]
ABBV-075 Pan-BET (BD1/BD2)0.00260.0019MOLM-13 (AML)0.003[12][14]
ABBV-744 BD2-Selective2.50.014MOLM-13 (AML)0.004[11]
DC-BD-03 BRD42.01Not ReportedMV4-11 (Leukemia)2.47[15][16]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of bromodomain inhibitors. The following sections provide methodologies for key biochemical and cell-based assays.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common high-throughput screening method to measure the binding of a bromodomain to an acetylated histone peptide and its inhibition by a test compound.[11][17]

Principle: The assay uses a recombinant bromodomain protein (e.g., His-tagged BRD4) and a biotinylated, acetylated histone peptide. A Europium (Eu3+)-labeled anti-His antibody serves as the FRET donor, and streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. When the bromodomain binds the peptide, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a loss of signal.[11][18][19]

Materials:

  • 384-well low-volume white plates

  • Recombinant His-tagged BRD4 protein (BD1 or BD2)

  • Biotinylated Histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated APC (Acceptor)

  • TR-FRET Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)[17]

  • Test inhibitors and positive control (e.g., (+)-JQ1)

  • TR-FRET enabled microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and positive control in DMSO, then dilute further in TR-FRET Assay Buffer. The final DMSO concentration in the assay should be <2%.[18]

  • Add 5 µL of the diluted inhibitor or control to the wells of a 384-well plate.[19]

  • Add 10 µL of the BRD4-Europium Chelate (donor) solution to each well.[18][19]

  • Incubate for 15-30 minutes at room temperature, protected from light, to allow the inhibitor to bind to the bromodomain.[17][19]

  • Initiate the reaction by adding 5 µL of the Histone Peptide/APC Acceptor mixture to each well.[20]

  • Seal the plate and incubate for 1-4 hours at room temperature, protected from light.[18][20]

  • Measure the TR-FRET signal on a compatible plate reader. Read the emission at 620 nm (donor) and 670 nm (acceptor) after a time delay.[20]

  • Calculate the 670/620 nm emission ratio. Plot the ratio against the inhibitor concentration using a 4-parameter logistic equation to determine the IC50 value.[20]

Protocol 2: AlphaScreen® Assay

This bead-based proximity assay is another robust method for high-throughput screening of bromodomain inhibitors.[15]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. A GST-tagged bromodomain protein binds to Glutathione-coated Acceptor beads, while a biotinylated acetylated peptide binds to Streptavidin-coated Donor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Inhibitors that block the protein-peptide interaction prevent this signal generation.[21][22]

Materials:

  • 384-well Optiplate™

  • GST-tagged BRD4 protein

  • Biotinylated Histone H4 acetylated peptide

  • AlphaLISA® Glutathione Acceptor beads

  • AlphaScreen® Streptavidin-conjugated Donor beads

  • AlphaScreen Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)[13]

  • Test inhibitors and positive control

  • AlphaScreen-capable microplate reader

Procedure:

  • Prepare serial dilutions of test inhibitors in assay buffer.

  • Add 2.5 µL of the diluted inhibitor to the wells of the 384-well plate.[13]

  • Add 5 µL of a solution containing the GST-tagged BRD4 protein to each well.[13]

  • Incubate for 10-30 minutes at room temperature with slow shaking.[15][21]

  • Add 5 µL of the biotinylated histone peptide to each well.[13]

  • Add 10 µL of diluted Glutathione Acceptor beads to each well. Seal the plate and incubate for 30-60 minutes at room temperature.[11][21]

  • Add 10 µL of diluted Streptavidin Donor beads to each well under subdued light.[11]

  • Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.[11]

  • Read the plate on an AlphaScreen reader.[21]

  • Plot the signal against inhibitor concentration to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a BET inhibitor.[11][23]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active, living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[24]

Materials:

  • Cancer cell line of interest (e.g., MV4-11, Ty82)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11][23]

  • Test inhibitors

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[23]

  • Prepare serial dilutions of the test inhibitor in complete medium.

  • Treat the cells by replacing the old medium with 100 µL of the medium containing the diluted inhibitor or vehicle control (e.g., 0.1% DMSO).[23]

  • Incubate the plate for the desired time period (typically 48-96 hours) at 37°C and 5% CO₂.[11]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.[23]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker.[23]

  • Read the absorbance at 570 nm using a microplate reader.[23]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the cellular IC50 value.[11]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Bromo-5-methylisoxazole Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the Suzuki coupling of 3-Bromo-5-methylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Suzuki coupling of this compound?

A1: The success of the Suzuki coupling reaction involving this compound is highly dependent on several key factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1][2] It is also crucial to ensure all reagents are pure and the reaction is conducted under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.[3][4]

Q2: I am observing low to no yield of my desired product. What are the primary causes?

A2: Low or no yield in a Suzuki coupling can stem from several issues:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3] The catalyst or ligand may have degraded due to improper storage or handling.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3][5]

  • Protodeboronation: The boronic acid can be protonolyzed, replacing the boron group with a hydrogen atom, which is a common side reaction.[6] This is often exacerbated by the reaction conditions.

  • Poor Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.[3][7]

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific substrate combination.[4][8]

Q3: What are common side products in this reaction, and how can I minimize them?

A3: The most common side products are the homocoupling product of the boronic acid (a biaryl derived from the boronic acid coupling with itself) and the protodeboronated starting material.[1][5] To minimize these:

  • Homocoupling: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[3][4]

  • Protodeboronation: This side reaction is highly dependent on the reaction conditions.[6] Using anhydrous conditions or choosing a less nucleophilic base can sometimes mitigate this issue. For particularly unstable boronic acids, using a boronate ester (e.g., a pinacol ester) can provide increased stability.[9]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10] For more detailed kinetic analysis, in situ monitoring techniques such as NMR spectroscopy can be employed.[11][12]

Troubleshooting Guide

Issue: Low or No Product Formation

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[3] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[3]
Oxygen Contamination Ensure proper degassing of solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[4] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
Poor Solubility of Reagents Choose a solvent system in which all reactants are soluble at the reaction temperature.[8] A mixture of solvents, such as toluene/water or dioxane/water, is often used.[1][13]
Inappropriate Base The choice of base is critical.[14] Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. The strength and solubility of the base can significantly impact the reaction rate and yield.[1][4]
Boronic Acid Instability Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[9] Use milder reaction conditions if protodeboronation is suspected.[6]

Issue: Formation of Significant Byproducts

Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid This is typically caused by the presence of oxygen.[1][5] Improve the degassing procedure and ensure a strictly inert atmosphere.
Protodeboronation This is a common side reaction for boronic acids.[6] Try using anhydrous solvents or a different base. Using a boronate ester can also help.[9]
Dehalogenation of this compound This can occur under certain conditions. Adjusting the ligand, base, or solvent may help to suppress this side reaction.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization for specific coupling partners.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Data Presentation: Example Reaction Conditions

The following table summarizes various conditions that have been reported for Suzuki couplings of heteroaryl halides, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (0.25)SPhos (0.5)K₃PO₄ (2.0)Toluene/Water100Varies
PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMSO/H₂O130up to 88
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.6)KF (3.0)THFRTVaries
Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Dioxane/Water85Varies

Note: Yields are highly dependent on the specific boronic acid coupling partner.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Low Yield Suzuki Coupling start Low or No Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_reagents Are all reagents pure and soluble? check_catalyst->check_reagents Yes use_new_catalyst Use fresh catalyst/ligand. Ensure rigorous inert atmosphere. check_catalyst->use_new_catalyst No check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_reagents->check_conditions Yes purify_reagents Purify starting materials. Change solvent system for better solubility. check_reagents->purify_reagents No optimize_conditions Systematically vary base, solvent, and temperature. check_conditions->optimize_conditions No success Successful Coupling check_conditions->success Yes optimize_conditions->check_conditions use_new_catalyst->check_catalyst purify_reagents->check_reagents

Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.[13][15]

References

Purification techniques for 3-Bromo-5-methylisoxazole reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-methylisoxazole reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound? A1: The primary purification techniques for this compound are distillation (if the product is a liquid), recrystallization (if the product is a solid), and column chromatography.[1][2] The choice depends on the physical state of the product, the nature of the impurities, and the required scale of purification.[3]

Q2: What are the likely impurities I might encounter during the synthesis of this compound? A2: Impurities typically arise from unreacted starting materials, reagents, or side reactions. Common impurities may include:

  • Unreacted starting materials (e.g., 5-methylisoxazole).

  • Solvents used in the reaction or workup.[4]

  • Over-brominated or other regioisomeric brominated species.

  • By-products from side reactions or degradation.[5]

  • Inorganic salts from the workup, which are typically removed by washing with water.[6]

Q3: How can I monitor the progress and success of the purification? A3: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process.[7] By comparing the crude mixture to the collected fractions on a TLC plate, you can identify which fractions contain the pure product.[8] Purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Q4: Is this compound stable during purification? A4: Halogenated isoxazoles are generally stable under standard purification conditions. However, prolonged exposure to high heat or strong bases should be avoided to prevent potential degradation or side reactions.

Purification Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization: Product "oils out" instead of forming crystals.The solvent may be too nonpolar for the compound.Add a more polar co-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[9]
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
The solution is supersaturated or contains impurities inhibiting crystallization.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[10] If this fails, a preliminary purification by column chromatography may be necessary.[3]
Recrystallization: Poor recovery of the purified product.Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[10] Use a minimal amount of ice-cold solvent to wash the collected crystals.
Column Chromatography: Poor separation of spots on the column (streaking or overlapping bands).The initial solvent system (eluent) is too polar.Start with a less polar solvent system. Use TLC to test various solvent systems to find one that gives good separation (Rf of the desired compound ~0.3-0.4).[7]
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks. The slurry packing method is often preferred for silica gel.[11]
The sample was loaded in too much solvent or a solvent that is too polar.Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the eluent itself) to load onto the column.[7][11]
General: Product is still impure after purification.A single purification technique is insufficient to remove all impurities.Combine purification methods. For example, perform column chromatography first to remove the bulk of impurities, followed by recrystallization of the product-containing fractions to achieve high purity.

Data Summary: Purification Method Selection

Purification TechniqueBest ForKey AdvantagesKey DisadvantagesTypical Conditions/Notes
Reduced Pressure Distillation Thermally stable, volatile liquids with boiling points >150 °C at atmospheric pressure.Excellent for removing non-volatile impurities (salts, polymers) and separating liquids with different boiling points.Not suitable for thermally sensitive compounds or solids. Requires specialized equipment.A patent for a similar compound shows distillation at 62 °C under reduced pressure (1.1 kPa).[6]
Recrystallization Crystalline solids.Can yield very high-purity material.[2] It is cost-effective and scalable.Finding a suitable solvent can be trial-and-error.[1] May result in significant product loss if the compound is somewhat soluble in the cold solvent.A good solvent dissolves the compound when hot but not when cold.[10] Common solvent systems include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[9]
Column Chromatography Separating complex mixtures or compounds with similar polarities.[12]Highly versatile for a wide range of compounds. Can separate impurities that are difficult to remove by other methods.Can be time-consuming and requires larger volumes of solvent. The silica gel stationary phase is slightly acidic.[12]The stationary phase is typically silica gel.[12] The mobile phase (eluent) is a low-polarity solvent or mixture, such as hexane/ethyl acetate, with the polarity gradually increased to elute the compounds.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities (aim for an Rf value of ~0.3-0.4 for the product). A common starting point is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Plug the bottom of a chromatography column with a small piece of cotton or glass wool.[11] Prepare a slurry of silica gel in the initial, low-polarity eluent.[11] Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the silica. Tap the column gently to remove any air bubbles.[13] Add a thin layer of sand on top to protect the silica bed.[11]

  • Sample Loading: Dissolve the crude product in the absolute minimum amount of a suitable solvent (preferably the eluent or a low-boiling point solvent like dichloromethane).[11] Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of solvent through the column by gravity or by applying gentle pressure (flash chromatography).[12]

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[7]

Visualization

Purifcation_Workflow start Crude Reaction Product liquid_check Is the product a liquid and thermally stable? start->liquid_check solid_check Is the product a solid? liquid_check->solid_check No distill Reduced Pressure Distillation liquid_check->distill Yes recrystallize Recrystallization solid_check->recrystallize Yes column Column Chromatography solid_check->column No / Impurities are close in polarity purity_check1 Check Purity (TLC, NMR, etc.) distill->purity_check1 purity_check2 Check Purity (TLC, NMR, etc.) recrystallize->purity_check2 purity_check3 Check Purity (TLC, NMR, etc.) column->purity_check3 purity_check1->column Impure end_pure Pure Product purity_check1->end_pure Pure purity_check2->column Impure purity_check2->end_pure Pure purity_check3->end_pure Pure end_impure Product still impure purity_check3->end_impure Impure end_impure->recrystallize Consider Recrystallization

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Workflow start Purification Attempted check_purity Is the product pure? start->check_purity success Purification Successful check_purity->success Yes problem Identify Issue check_purity->problem No recryst_issue Recrystallization Issue? problem->recryst_issue Method Used column_issue Column Chromatography Issue? problem->column_issue Method Used oiling_out Product 'Oiled Out' recryst_issue->oiling_out Yes low_recovery Low Recovery recryst_issue->low_recovery Yes recryst_issue->column_issue No solution_oil Adjust solvent polarity or slow down cooling oiling_out->solution_oil solution_recovery Use minimum hot solvent & ensure thorough cooling low_recovery->solution_recovery poor_sep Poor Separation column_issue->poor_sep Yes solution_sep Optimize eluent via TLC & re-pack column carefully poor_sep->solution_sep

References

Common side reactions in the synthesis of 3-Bromo-5-methylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3-bromo-5-methylisoxazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound derivatives can stem from several factors, primarily related to the stability of intermediates and reaction conditions. A common route to isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1]

  • Nitrile Oxide Dimerization: A significant side reaction is the dimerization of the in-situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole 2-oxide).[1] This is often a major cause of reduced yield.

    • Troubleshooting:

      • Slowly add the precursor for the nitrile oxide (e.g., an oxime or hydroximoyl chloride) to the reaction mixture containing the alkyne to keep the instantaneous concentration of the nitrile oxide low.

      • Ensure the reaction temperature is optimized. While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate dimerization.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Troubleshooting:

      • Screen different bases for the in-situ generation of the nitrile oxide. Common bases include triethylamine and sodium carbonate.

      • The solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred.

Q2: I am observing the formation of an isomeric product along with my target this compound. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles via 1,3-dipolar cycloaddition.[2] For the synthesis of a 3,5-disubstituted isoxazole, the regioselectivity of the cycloaddition between the nitrile oxide and the alkyne is crucial.

  • Controlling Regioselectivity: The regiochemical outcome is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.

    • Troubleshooting:

      • Catalyst Choice: Copper-catalyzed cycloadditions often provide higher regioselectivity for the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[1]

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

      • Steric Hindrance: Modifying the steric bulk of the substituents on either the nitrile oxide or the alkyne can influence the preferred orientation of the cycloaddition.

Q3: During the bromination of 5-methylisoxazole, I am getting a complex mixture of products and my starting material is being consumed. What could be happening?

A3: Direct bromination of the isoxazole ring can be complicated by ring-opening reactions, especially under harsh electrophilic conditions.[3][4][5] The N-O bond in the isoxazole ring is susceptible to cleavage.[3][4][5]

  • Ring-Opening Halogenation: Electrophilic halogenating agents can attack the isoxazole ring, leading to cleavage of the N-O bond and the formation of halogenated acyclic compounds.[3][4][5]

    • Troubleshooting:

      • Milder Brominating Agents: Use milder brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine.

      • Control of Reaction Conditions: Carefully control the reaction temperature, keeping it as low as possible to minimize side reactions. The reaction should also be performed in the dark to prevent radical side reactions.

      • Alternative Synthetic Route: Consider a synthetic strategy where the bromine atom is introduced before the formation of the isoxazole ring. For example, by using a brominated precursor in the cycloaddition step.

Q4: I am struggling with the dimerization of my nitrile oxide intermediate. Are there specific conditions to minimize this?

A4: Dimerization to furoxans is a common competing reaction when generating nitrile oxides.[1]

  • Minimizing Dimerization: The key is to have the dipolarophile (the alkyne) readily available to trap the nitrile oxide as it is formed.

    • Troubleshooting:

      • High Concentration of Alkyne: Use a slight excess of the alkyne to increase the probability of the desired cycloaddition over dimerization.

      • Slow Generation of Nitrile Oxide: As mentioned in A1, the slow addition of the nitrile oxide precursor is a crucial technique.

      • One-Pot Procedures: In-situ generation of the nitrile oxide in the presence of the alkyne is generally the most effective method.[6]

Experimental Protocols & Data

Illustrative Synthesis of this compound

This protocol describes a common two-step approach involving the generation of a nitrile oxide from an aldoxime followed by cycloaddition.

Step 1: Synthesis of Bromoformaldoxime (Intermediate)

Methodology:

  • To a stirred solution of dibromoformaldoxime (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, slowly add a solution of a mild base (e.g., sodium bicarbonate, 1.1 equivalents) in water at 0°C.

  • The reaction mixture is stirred vigorously for 1-2 hours while monitoring the progress by TLC.

  • Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the bromoformaldoxime, which should be used immediately in the next step due to its potential instability.

Step 2: [3+2] Cycloaddition to form this compound

Methodology:

  • In a separate flask, dissolve propyne (or a suitable precursor, 1.2 equivalents) in an appropriate aprotic solvent like THF.

  • To this solution, add a base such as triethylamine (1.5 equivalents).

  • Slowly add the freshly prepared bromoformaldoxime solution from Step 1 to the stirred solution of the alkyne at room temperature.

  • The reaction is stirred for 12-24 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
EntryBrominating AgentSolventTemperature (°C)Yield of this compound (%)Yield of Ring-Opened Products (%)
1Br₂CCl₄603545
2Br₂CH₂Cl₂255030
3NBSCH₃CN257510
4DBIHFIP2580[3][5]<5

NBS: N-Bromosuccinimide; DBI: 1,3-Dibromo-5,5-dimethylhydantoin; HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol. Data is illustrative and based on general trends in isoxazole halogenation.

Visual Guides

Synthetic Pathway and Side Reactions

Start Starting Materials (e.g., Propyne, Dibromoformaldoxime) Intermediate In-situ generation of Bromo-nitrile oxide Start->Intermediate Base Main_Product This compound (Desired Product) Intermediate->Main_Product [3+2] Cycloaddition with Propyne Side_Product1 Furoxan Dimer (Dimerization) Intermediate->Side_Product1 Dimerization (Side Reaction) Side_Product2 Regioisomer (e.g., 4-Bromo-5-methylisoxazole) Intermediate->Side_Product2 Poor Regioselectivity (Side Reaction) Side_Product3 Ring-Opened Products Bromination_Step 5-Methylisoxazole Bromination_Step->Main_Product Bromination Bromination_Step->Side_Product3 Harsh Conditions (Side Reaction)

Caption: Synthetic pathways to this compound and common side reactions.

Troubleshooting Logic Flow

Start Low Yield or Impure Product Check1 Identify Side Product(s) (NMR, MS) Start->Check1 Problem1 Major Impurity: Furoxan Dimer Check1->Problem1 Problem2 Major Impurity: Regioisomer Check1->Problem2 Problem3 Major Impurity: Acyclic/Ring-Opened Products Check1->Problem3 Solution1 Slowly add nitrile oxide precursor Use excess alkyne Problem1->Solution1 Solution2 Use Cu(I) catalyst Optimize temperature Problem2->Solution2 Solution3 Use milder brominating agent (NBS) Lower reaction temperature Problem3->Solution3

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Navigating the Synthesis of 3-Bromo-5-methylisoxazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Bromo-5-methylisoxazole is a critical process for the creation of various pharmaceutical intermediates. While the synthesis is achievable, scaling up production can present a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.

Troubleshooting Guide

Scaling up the synthesis of this compound requires careful attention to reaction parameters to maintain yield and purity. Below are common problems encountered during this process and recommended solutions.

Issue Potential Cause Recommended Action
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient mixing at larger scales.- Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. - Optimize the reaction temperature; for the cycloaddition step, maintaining a temperature between 0-20°C is often preferable.[1] - Ensure the purity of starting materials, particularly the precursor for the nitrile oxide. - Employ efficient mechanical stirring to ensure homogeneity, especially in large-volume reactors.
Exothermic Reaction and Poor Temperature Control The formation of the isoxazole ring via 1,3-dipolar cycloaddition can be highly exothermic.- Implement controlled, slow addition of reagents. - Ensure the reactor has adequate cooling capacity. - Continuously monitor the internal reaction temperature.
Formation of Impurities - Dimerization of the nitrile oxide to form a furoxan byproduct. - Polymerization of starting materials or intermediates. - Formation of regioisomers.- Keep the concentration of the nitrile oxide low by adding its precursor slowly to the reaction mixture. - Using an excess of the alkene can also minimize dimerization. - Lowering the reaction temperature can sometimes reduce the rate of side reactions. - While the 1,3-dipolar cycloaddition to form the isoxazole ring is often highly regioselective, purification by chromatography or distillation may be necessary to remove any isomeric impurities.
Difficult Product Isolation - Product solubility in the reaction solvent. - Formation of emulsions during extraction.- If the product is in an aqueous phase, perform extraction with a suitable organic solvent. - To break emulsions, consider adding brine or filtering the mixture through a pad of celite. - The final product can be purified by distillation or recrystallization.
Safety Hazards Handling of brominating agents and potentially unstable intermediates.- Dibromoformoxime, a potential precursor, should be handled with care due to its toxicity. - Ensure adequate ventilation and use appropriate personal protective equipment (PPE). - Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate safety gear.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method for synthesizing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a bromonitrile oxide (the 1,3-dipole) with an appropriate alkene (the dipolarophile), such as propene or a related three-carbon synthon. The bromonitrile oxide is often generated in situ from a precursor like dibromoformaldoxime.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: The most critical parameters to control during scale-up are:

  • Temperature: Due to the exothermic nature of the reaction, precise temperature control is crucial to prevent side reactions and ensure safety.

  • Rate of Addition: Slow and controlled addition of reagents helps to manage the exotherm and minimize the formation of byproducts.

  • Agitation: Efficient stirring is necessary to ensure proper mixing and heat transfer in a large reactor.

  • pH: In some variations of the synthesis, particularly those involving the formation of intermediates, maintaining the correct pH can be critical for maximizing yield.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product.

Q4: What purification methods are most effective for this compound at a larger scale?

A4: For large-scale purification, distillation under reduced pressure is often a viable method. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. If chromatographic purification is necessary, flash column chromatography is a scalable option.

Q5: What are the expected yields for this synthesis on a larger scale?

A5: With careful optimization of reaction conditions, yields for the synthesis of similar isoxazole derivatives can be in the range of 60-80%. However, yields can be lower during initial scale-up attempts and will depend on the efficiency of each step and the purity of the starting materials.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., in situ generation of bromonitrile oxide) cycloaddition 1,3-Dipolar Cycloaddition reagent_prep->cycloaddition alkene_prep Alkene Preparation (e.g., propene) alkene_prep->cycloaddition monitoring Reaction Monitoring (TLC/HPLC) cycloaddition->monitoring Continuous quench Reaction Quench monitoring->quench Upon Completion extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Recrystallization) concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_impurity Impurity Formation Solutions cluster_exotherm Exotherm Control Solutions start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Formation? start->impurity exotherm Exotherm Control Issue? start->exotherm check_reagents Check Reagent Purity low_yield->check_reagents Yes slow_addition Slow Reagent Addition impurity->slow_addition Yes improve_cooling Improve Cooling exotherm->improve_cooling Yes optimize_temp Optimize Temperature check_reagents->optimize_temp increase_time Increase Reaction Time optimize_temp->increase_time end Problem Resolved increase_time->end adjust_stoichiometry Adjust Stoichiometry slow_addition->adjust_stoichiometry lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp lower_temp->end controlled_addition Controlled Reagent Addition improve_cooling->controlled_addition controlled_addition->end

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a general guideline for the laboratory-scale synthesis of this compound and should be adapted and optimized for specific equipment and scale.

Materials:

  • Dibromoformaldoxime (or a suitable precursor)

  • Propene (or a suitable three-carbon alkene)

  • A suitable base (e.g., sodium bicarbonate or triethylamine)

  • An appropriate solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a multi-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet/outlet (if using a gaseous alkene). The reactor should be placed in a cooling bath.

  • Charge Reactor: Charge the flask with the alkene and the chosen solvent. If the alkene is a gas, it can be bubbled through the solvent.

  • Prepare Nitrile Oxide Precursor Solution: In a separate flask, dissolve the dibromoformaldoxime in the reaction solvent.

  • Cycloaddition: Cool the reactor contents to 0-5°C. Slowly add the dibromoformaldoxime solution to the stirred alkene solution over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or below) and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or recrystallization.

  • Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and other appropriate analytical techniques.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All chemical syntheses should be performed with appropriate safety precautions and in accordance with all applicable regulations. The provided protocols are based on syntheses of analogous compounds and may require optimization for the specific synthesis of this compound.

References

Stability and proper storage conditions for 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the stability and proper storage of 3-Bromo-5-methylisoxazole (CAS: 25741-97-3), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for this compound?

A1: For short-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advised to minimize potential degradation. Always protect from moisture and light.

Q2: What is the physical state of this compound at room temperature?

A2: this compound is a liquid at standard room temperature.[1] There have been some conflicting descriptions in literature, but its documented boiling point of 202.1°C confirms its liquid state under normal laboratory conditions.[1]

Q3: Is this compound sensitive to light or air?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the general chemical properties of isoxazoles and brominated aromatic compounds, potential degradation pathways could include:

  • Hydrolysis: The isoxazole ring may be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

  • Debromination: The carbon-bromine bond could be cleaved under certain reductive conditions or through photolytic degradation.

  • Oxidation: The methyl group or the isoxazole ring itself could be susceptible to oxidation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Signs of degradation can include a change in color, the appearance of particulate matter, or a change in viscosity. For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy should be used to check for the presence of impurities or degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using the same batch of this compound. The compound may be degrading over time due to improper storage or handling.1. Verify storage conditions (cool, dry, dark).2. Perform a purity check using HPLC or GC-MS.3. If degradation is confirmed, consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). This could indicate the presence of degradation products.1. Attempt to identify the unknown peaks using mass spectrometry (MS).2. Review the experimental conditions (e.g., pH, temperature, solvents) to identify potential stressors that could be causing degradation.3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.
The compound appears discolored or has formed precipitates. This is a strong indicator of significant degradation.It is recommended to not use the compound for sensitive experiments. A fresh batch should be obtained.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 25741-97-3[1]
Molecular Formula C4H4BrNO[1][2][3]
Molecular Weight 161.98 g/mol [2]
Physical State Liquid[1]
Boiling Point 202.1°C at 760 mmHg[1]
Density 1.654 g/cm³[1]
Flash Point 76°C[1]
Refractive Index 1.507[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

Since quantitative stability data for this compound is not extensively documented, the following protocol outlines a general procedure for researchers to assess its stability under their specific experimental conditions.

Objective: To determine the stability of this compound under various stress conditions (e.g., temperature, pH, light).

Materials:

  • This compound

  • Relevant solvents for your experiments (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • NMR spectrometer

  • Temperature-controlled chambers/ovens

  • Photostability chamber or a light source with controlled output

Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Analyze the initial purity of the compound using a validated HPLC or GC method. This will serve as the baseline.

    • Obtain initial ¹H and ¹³C NMR spectra to confirm the structure.

  • Forced Degradation Studies:

    • Thermal Stress:

      • Store aliquots of the compound at elevated temperatures (e.g., 40°C, 60°C) and at refrigerated conditions (2-8°C) as a control.

      • Analyze the samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).

    • Hydrolytic Stress:

      • Expose the compound to acidic, neutral, and basic conditions by preparing solutions in appropriate buffers.

      • Maintain these solutions at room temperature and an elevated temperature.

      • Analyze at various time intervals.

    • Photostability:

      • Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze both samples after a defined period of light exposure.

  • Analysis of Stressed Samples:

    • Chromatographic Analysis (HPLC/GC):

      • Use the same method as the initial analysis to quantify the remaining amount of this compound and to detect the formation of any new peaks (degradation products).

      • Calculate the percentage of degradation.

    • Mass Spectrometry (MS):

      • Couple the HPLC or GC to a mass spectrometer to determine the molecular weights of any new peaks, aiding in the identification of degradation products.

    • NMR Spectroscopy:

      • For samples showing significant degradation, concentrate the sample and acquire NMR spectra to help elucidate the structure of the major degradation products.

Mandatory Visualization

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_initial Initial Characterization cluster_stress Forced Degradation Studies cluster_analysis Analysis of Stressed Samples cluster_conclusion Conclusion start Receive/Prepare this compound initial_analysis Time Zero Analysis (HPLC/GC, NMR) start->initial_analysis thermal Thermal Stress (e.g., 40°C, 60°C) initial_analysis->thermal hydrolytic Hydrolytic Stress (Acidic, Neutral, Basic) initial_analysis->hydrolytic photo Photostability (Light Exposure) initial_analysis->photo hplc_gc HPLC/GC Analysis (Purity Assessment) thermal->hplc_gc hydrolytic->hplc_gc photo->hplc_gc ms Mass Spectrometry (Degradant Identification) hplc_gc->ms If new peaks appear end Establish Storage Conditions & Shelf-Life hplc_gc->end If stable nmr NMR Spectroscopy (Structure Elucidation) ms->nmr For structural confirmation nmr->end

Caption: Stability Assessment Workflow for this compound.

References

Technical Support Center: Troubleshooting Palladium Catalyst Issues in 3-Bromo-5-methylisoxazole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions with 3-bromo-5-methylisoxazole.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield in my coupling reaction with this compound?

A1: Low or no yield in cross-coupling reactions involving this compound can be attributed to several factors. A primary concern is catalyst deactivation, where the nitrogen atom of the isoxazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] Other common issues include suboptimal reaction conditions, poor quality of reagents, or the presence of oxygen which can deactivate the catalyst.[2]

Q2: What is catalyst poisoning and how does it relate to isoxazole couplings?

A2: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] Nitrogen-containing heterocycles, such as isoxazoles, can act as poisons to palladium catalysts. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium, preventing it from participating in the catalytic cycle.[1]

Q3: I am observing a significant amount of debromination of my starting material. What causes this and how can I prevent it?

A3: Debromination is a common side reaction in palladium-catalyzed couplings, resulting in the formation of 5-methylisoxazole. This can be caused by various factors, including the presence of water or other protic sources in the reaction mixture, or a competitive pathway in the catalytic cycle. To minimize debromination, ensure anhydrous and thoroughly degassed reaction conditions. The choice of base and ligand can also influence the extent of this side reaction.

Q4: How critical is the choice of ligand for the coupling of this compound?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. The appropriate ligand can significantly improve reaction yields and minimize side reactions.

Q5: Can I use the same conditions for Suzuki, Heck, and Buchwald-Hartwig couplings with this substrate?

A5: No, each type of cross-coupling reaction typically requires its own optimized set of conditions. While the palladium catalyst may be similar, the choice of base, solvent, temperature, and ligand will vary depending on the specific transformation (C-C, C-N, or C-alkene bond formation). It is essential to consult specific protocols for each reaction type.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Causes:

  • Catalyst Deactivation/Poisoning: The isoxazole nitrogen may be inhibiting the palladium catalyst.

  • Suboptimal Ligand: The chosen ligand may not be suitable for this specific substrate.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source, its reduction to the active Pd(0) species may be incomplete.[2]

  • Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.

  • Presence of Oxygen: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]

Solutions:

  • Screen Different Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

  • Use a Pre-formed Pd(0) Catalyst: Employ a catalyst like Pd(PPh₃)₄ or a pre-activated Pd(II) pre-catalyst.

  • Ensure Anhydrous and Degassed Conditions: Use dry solvents and degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).

  • Purify Starting Materials: Ensure the purity of this compound and the coupling partner.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Issue 2: Significant Formation of Side Products (e.g., Debromination, Homocoupling)

Possible Causes:

  • Presence of Protic Impurities: Water or other protic species can lead to debromination.

  • Inappropriate Base: The strength and nature of the base can influence side reactions.

  • High Catalyst Loading: In some cases, high concentrations of the catalyst can promote homocoupling of the coupling partners.

Solutions:

  • Strict Anhydrous Conditions: Dry all glassware and use anhydrous solvents.

  • Base Screening: Evaluate different bases (e.g., carbonates, phosphates, alkoxides) to find one that minimizes side reactions while promoting the desired coupling.

  • Optimize Catalyst Loading: Reduce the amount of palladium catalyst used in the reaction.

  • Use Boronic Esters (for Suzuki Coupling): Pinacol esters of boronic acids are often more stable and can reduce protodeboronation.

Data Presentation

Table 1: General Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(II) sources require in-situ reduction.
Ligand SPhos, XPhos, RuPhos (1-2 eq. to Pd)Bulky, electron-rich ligands are preferred.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.)The choice of base can be critical and may need optimization.
Solvent Dioxane/H₂O, Toluene, DMFAnhydrous and degassed solvents are crucial.
Temperature 80-120 °CHigher temperatures may be required but can also lead to catalyst decomposition.

Table 2: General Conditions for Heck Coupling of this compound

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (1-5 mol%)Common and effective pre-catalyst.[3]
Ligand PPh₃, P(o-tol)₃ (2-4 eq. to Pd)Phosphine ligands are typically required.
Base Et₃N, i-Pr₂NEt (1.5-2 eq.)An organic base is commonly used to neutralize the HBr formed.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally effective.
Temperature 100-140 °CHeck reactions often require elevated temperatures.[4]

Table 3: General Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ is a common Pd(0) source.[5]
Ligand BINAP, Xantphos, BrettPhos (1-2 eq. to Pd)Bidentate and bulky monophosphine ligands are effective.[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq.)A strong, non-nucleophilic base is typically required.[5]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential.[5]
Temperature 80-110 °CReaction temperature depends on the reactivity of the amine.

Mandatory Visualization

Troubleshooting_Workflow start Reaction Start: This compound Coupling check_yield Low or No Yield? start->check_yield success Successful Coupling check_yield->success No catalyst_poisoning Hypothesis: Catalyst Poisoning/Deactivation check_yield->catalyst_poisoning Yes side_products Significant Side Products? side_products->success No debromination Hypothesis: Debromination due to Protic Species side_products->debromination Yes (Debromination) homocoupling Hypothesis: Homocoupling side_products->homocoupling Yes (Homocoupling) success->side_products Check Purity screen_ligands Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_poisoning->screen_ligands optimize_conditions Action: Optimize Temperature & Ensure Anhydrous/Degassed Conditions screen_ligands->optimize_conditions check_reagents Action: Verify Reagent Purity optimize_conditions->check_reagents check_reagents->check_yield Re-evaluate anhydrous_strict Action: Strict Anhydrous Conditions debromination->anhydrous_strict adjust_loading Action: Adjust Catalyst Loading homocoupling->adjust_loading screen_base Action: Screen Different Bases anhydrous_strict->screen_base screen_base->check_yield Re-evaluate adjust_loading->screen_base

References

Technical Support Center: Managing Impurities in 3-Bromo-5-methylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-methylisoxazole. The following sections address common challenges related to impurity management through a question-and-answer format, detailed protocols, and analytical summaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis, which often involves a 1,3-dipolar cycloaddition, several types of impurities can arise. These typically include unreacted starting materials, regioisomers, byproducts from side reactions such as over-bromination, and degradation products like hydrolysis of the bromo group. The regioselectivity of the cycloaddition is a key factor, influenced by both electronic and steric properties of the precursors.[1]

Q2: My reaction yield is low, and the TLC analysis shows multiple spots close to the product. What are the likely causes and troubleshooting steps?

A2: Low yield and multiple TLC spots suggest incomplete reaction, the formation of side products, or decomposition of the target compound.

  • Incomplete Reaction: Ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature. Monitor progress using TLC or HPLC.

  • Side Reactions: The formation of regioisomers is a common issue in isoxazole synthesis.[1] Adjusting the reaction temperature or solvent polarity can sometimes favor the desired isomer. The presence of excess brominating agent in the precursor synthesis can lead to dibrominated impurities.

  • Decomposition: The 3-bromo-4,5-dihydroisoxazole core can be a reactive electrophile.[2] Ensure the workup and purification steps are performed under neutral or mildly acidic conditions to prevent hydrolysis or other degradation pathways.

Q3: How can I effectively separate this compound from its isomers and other impurities?

A3: Purification is critical for obtaining high-purity material.

  • Column Chromatography: This is the most effective method for separating isoxazole products from starting materials and byproducts.[1] A silica gel stationary phase with a non-polar/polar solvent system like hexane and ethyl acetate is typically used.[1]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective technique for removing minor impurities.[1]

  • Washing/Extraction: A preliminary workup involving washing the organic layer with water and brine can remove water-soluble impurities and salts.[3] Washing with a non-polar solvent like n-hexane can also help remove non-polar contaminants.[3]

Q4: Which analytical techniques are recommended for assessing the final purity and confirming the structure?

A4: A combination of chromatographic and spectroscopic methods is essential for comprehensive purity and structural assessment.

  • HPLC: High-Performance Liquid Chromatography is ideal for quantifying the purity of the final product and detecting non-volatile impurities.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is crucial for confirming the chemical structure, identifying the correct regioisomer, and detecting proton-containing impurities.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[4]

  • FT-IR: Infrared spectroscopy can confirm the presence of key functional groups in the molecule.

Impurity Profile and Analytical Data

The following table summarizes potential impurities and methods for their identification.

Table 1: Common Impurities and Identification Methods

Impurity TypePotential CauseSuggested Analytical MethodCharacteristic Observation
Unreacted Starting MaterialsIncomplete reaction, improper stoichiometryTLC, HPLC, ¹H NMRSignals corresponding to known starting materials.
RegioisomersLack of regioselectivity in the cycloaddition step[1]¹H NMR, ¹³C NMR, HPLCDistinct sets of signals in NMR; separate peaks in HPLC.
Dibromo-5-methylisoxazoleUse of excess brominating agentMass Spectrometry, ¹H NMRHigher molecular weight ion peak in MS; altered integration and chemical shifts in NMR.
5-methylisoxazol-3-olHydrolysis of the C-Br bond during workup or storageHPLC, Mass SpectrometryLower Rf on TLC; corresponding molecular ion peak in MS.

The table below presents hypothetical analytical data for a synthesized batch, benchmarked against a typical reference standard.

Table 2: Comparative Purity Analysis

Analytical TechniqueParameterSynthesized this compound (Hypothetical Data)Reference Standard
HPLC Purity (Area %)99.2%≥98.5%
Retention Time8.1 min8.1 min
Impurity ProfilePeak at 6.5 min (0.5%), Peak at 9.4 min (0.3%)Single major peak
Mass Spectrometry [M+H]+ ionm/z 177.96m/z 177.96
¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm)δ 6.25 (s, 1H), δ 2.45 (s, 3H)Consistent with structure
Impurity SignalsMinor peaks at δ 2.2 and δ 7.1No significant impurities detected
Melting Point Melting Range33-35 °C34-36 °C

Visual Workflow and Logic Diagrams

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products & Impurities SM1 Dibromoformaldoxime Reaction 1,3-Dipolar Cycloaddition SM1->Reaction Imp2 Dibromo-product SM1->Imp2 From Impure Precursor SM2 Propene/Alkyne SM2->Reaction Product This compound (Desired Product) Reaction->Product Main Path Imp1 Regioisomer Reaction->Imp1 Side Reaction (Poor Regiocontrol) Imp3 Hydrolysis Product Product->Imp3 Degradation (e.g., in workup)

Caption: Synthesis pathway and potential impurity formation.

G cluster_causes cluster_actions start Low Yield or Purity Observed check_tlc Analyze Crude by TLC/HPLC: Multiple Spots? start->check_tlc check_nmr Analyze Crude by ¹H NMR / MS check_tlc->check_nmr Yes incomplete Incomplete Reaction check_tlc->incomplete No (Mainly Starting Material) side_rxn Side Products Formed (e.g., Isomers) check_nmr->side_rxn Unexpected Signals (Isomers, Byproducts) degradation Product Degradation check_nmr->degradation Complex Mixture optimize_time Optimize Reaction (Time, Temp) incomplete->optimize_time optimize_cond Modify Conditions (Solvent, Base) side_rxn->optimize_cond modify_workup Modify Workup (pH, Temp) degradation->modify_workup purify Purify by Column Chromatography optimize_time->purify optimize_cond->purify modify_workup->purify end_node High Purity Product purify->end_node

Caption: Troubleshooting workflow for low yield or purity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% n-hexane. Pour the slurry into a glass column, allowing it to pack under gravity or gentle pressure. Equilibrate the packed column with the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for determining the purity of the final product.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). For example, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

References

Refinement of protocols for synthesizing 3-amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-5-methylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of 3-amino-5-methylisoxazole, offering potential causes and solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the reaction temperature is maintained at the optimal level as specified in the protocol. For instance, in the cyclization step of some methods, maintaining a temperature between 65-90°C is crucial.[1]

  • Suboptimal pH: The pH of the reaction medium is critical for the cyclization step.

    • Solution: For reactions involving the cyclization of nitrile compounds with hydroxyurea, maintaining a pH between 10.1 and 13 is essential for high yields.[2][3] Use a pH meter to monitor and adjust the pH by adding an aqueous alkali solution as needed. Yields can drop sharply outside this range.[2]

  • Reagent Quality: The purity of starting materials and reagents can significantly impact the yield.

    • Solution: Ensure all reagents, especially the starting nitriles and hydroxylamine or hydroxyurea, are of high purity. Use freshly prepared solutions where possible.

  • Side Reactions: Formation of byproducts, such as the isomeric 5-amino-3-methylisoxazole, can reduce the yield of the desired product.

    • Solution: The formation of the 5-amino isomer is a known issue.[2] Controlling the pH and temperature can help minimize its formation. For example, in the reaction of keto-nitriles with hydroxylamine, a pH between 7 and 8 at a temperature of ≤45°C favors the formation of the 3-amino isomer.[4]

Question 2: The final product is discolored (e.g., yellow or brown). How can I obtain a pure, white crystalline product?

Discoloration is a common issue and is often due to impurities.

  • Cause: Impurities from starting materials or side reactions during the synthesis.

  • Solution 1: Caustic Wash: Treat the reaction mixture with an aqueous caustic solution, such as sodium hydroxide, followed by distillation of the aqueous phase.[5] This has been shown to be effective in eliminating discoloration where conventional crystallization has failed.[5]

  • Solution 2: Recrystallization: Dissolve the crude product in a suitable hot solvent like benzene and allow it to crystallize.[5] This can effectively remove many impurities.

  • Solution 3: pH Adjustment and Extraction: After the reaction, adjusting the pH to 1-2 with concentrated hydrochloric acid, separating the layers, and then basifying the aqueous layer to pH 11-13 with sodium hydroxide can precipitate the product, which can then be filtered and dried.[6]

Question 3: I am observing the formation of the 5-amino-3-methylisoxazole isomer. How can I improve the regioselectivity of the reaction?

The formation of the 5-amino isomer is a common challenge that reduces the purity and yield of the desired 3-amino-5-methylisoxazole.

  • Key Factors: The regioselectivity of the reaction between a keto-nitrile and hydroxylamine is highly dependent on pH and temperature.[4]

  • To Favor 3-Amino-5-methylisoxazole:

    • Maintain the reaction pH in a narrow range of 7 to 8.[4]

    • Keep the reaction temperature at or below 45°C.[4] Under these conditions, hydroxylamine preferentially reacts with the nitrile group.[4]

  • To Avoid 5-Amino-3-methylisoxazole:

    • Avoid pH values above 8 and higher temperatures (e.g., 100°C), as these conditions favor the reaction of hydroxylamine with the ketone group, leading to the formation of the 5-amino isomer.[4]

Question 4: The work-up procedure is leading to emulsification, making layer separation difficult. What can I do?

Emulsification is a frequent problem during the extraction of 3-amino-5-methylisoxazole, especially when using chlorinated solvents like chloroform.

  • Cause: The presence of both aqueous and organic layers with similar densities, often stabilized by impurities.

  • Solution 1: Use a Different Extraction Solvent: Instead of chloroform, consider using a solvent like toluene or methylene chloride for extraction.[5][6]

  • Solution 2: Brine Wash: After the initial extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Solution 3: Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate the separation of the layers.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 3-amino-5-methylisoxazole.

Protocol 1: Synthesis from 3-Hydroxybutanenitrile

This two-step protocol involves the reaction of 3-hydroxybutanenitrile with hydroxylamine followed by cyclization.

Step 1: Reaction with Hydroxylamine

  • Combine hydroxylamine hydrochloride (0.20 mol) and potassium carbonate (0.51 mol) in 100 mL of water.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile (0.17 mol).

  • Heat the reaction mixture to 60°C and maintain for 6 hours.[6]

  • Cool the reaction to room temperature.

Step 2: Cyclization and Purification

  • Add 200 mL of toluene to the reaction mixture and separate the aqueous layer.

  • To the organic layer, add anhydrous ferric chloride (17 mmol).

  • Heat the mixture to reflux using a water separator until the theoretical amount of water is removed.[6]

  • Cool the reaction mixture.

  • Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.[6]

  • Filter the precipitate and dry to obtain 3-amino-5-methylisoxazole.

Protocol 2: Synthesis from Acetoacetonitrile and p-Toluenesulfonyl Hydrazide

This three-step protocol starts from ethyl acetate and acetonitrile.

Step 1: Synthesis of Acetoacetonitrile

  • React ethyl acetate and acetonitrile in the presence of a metal base (e.g., NaH, n-BuLi, or LDA) to generate acetoacetonitrile.[1]

Step 2: Formation of Hydrazone

  • Dissolve the acetoacetonitrile in an alcohol solvent (e.g., methanol or ethanol).[1]

  • Add p-toluenesulfonyl hydrazide and reflux the mixture to form the corresponding hydrazone.[1]

Step 3: Cyclization with Hydroxylamine

  • In a separate flask, add hydroxylamine hydrochloride (0.23 mol) and potassium carbonate (0.69 mol) to 40 mL of water and stir at room temperature for 30 minutes.[1]

  • Add ethylene glycol dimethyl ether (360 mL) and the hydrazone (0.19 mol) from the previous step.

  • Heat the mixture to 80°C and maintain for 2 hours.[1]

  • Cool the reaction and adjust the pH to 1 with concentrated hydrochloric acid, then stir for 1 hour.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide to precipitate the product.

  • Filter and dry the light yellow crystalline product.[1]

Quantitative Data Summary

ParameterProtocol 1 (from 3-Hydroxybutanenitrile)Protocol 2 (from Acetoacetonitrile)Reference
Yield 77%78%[1][6]
Purity (HPLC) 98.8%98.8%[1][6]
Starting Materials 3-Hydroxybutanenitrile, Hydroxylamine HClEthyl Acetate, Acetonitrile, p-Toluenesulfonyl Hydrazide, Hydroxylamine HCl[1][6]
Key Reagents Potassium Carbonate, Ferric Chloride, TolueneMetal Base (NaH, n-BuLi, or LDA), Potassium Carbonate, Ethylene Glycol Dimethyl Ether[1][6]
Reaction Time ~ 9 hours (Step 1: 6h, Step 2: ~3h)~ 5.5 hours (Step 2: reflux, Step 3: 2.5h)[1][6]
Reaction Temp. 60°C (Step 1), Reflux (Step 2)Reflux (Step 2), 80°C (Step 3)[1][6]

Visualizations

Experimental Workflow: Synthesis from 3-Hydroxybutanenitrile

G cluster_step1 Step 1: Reaction with Hydroxylamine cluster_step2 Step 2: Cyclization and Purification A Mix Hydroxylamine HCl and K2CO3 in Water B Add 3-Hydroxybutanenitrile A->B C Heat to 60°C for 6 hours B->C D Add Toluene, Separate Layers C->D Cool to RT E Add FeCl3 to Organic Layer D->E F Reflux with Water Separation E->F G Cool and Acidify (pH 1-2) F->G H Separate Layers G->H I Basify Aqueous Layer (pH 11-13) H->I J Filter and Dry Product I->J G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Suboptimal pH Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Cause4 Side Reactions (Isomer Formation) Start->Cause4 Sol1 Monitor with TLC, Extend Reaction Time/Temp Cause1->Sol1 Sol2 Monitor and Adjust pH (10.1-13) Cause2->Sol2 Sol3 Use High Purity Reagents Cause3->Sol3 Sol4 Control pH (7-8) and Temp (≤45°C) Cause4->Sol4

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 3-bromo-5-methylisoxazole. The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the best starting point for functionalizing this compound?

A1: For C-C bond formation, the Suzuki-Miyaura coupling is an excellent starting point due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and their derivatives. For C-N bond formation, the Buchwald-Hartwig amination is the most common and versatile method.

Q2: What are the key challenges when performing cross-coupling reactions with this compound?

A2: this compound can be a challenging substrate due to the electron-deficient nature of the isoxazole ring, which can affect the oxidative addition step in the catalytic cycle. Additionally, the isoxazole ring can be sensitive to certain reaction conditions, potentially leading to ring-opening or other side reactions. Catalyst selection, particularly the choice of ligand, is crucial to achieve high efficiency and selectivity.

Q3: How do I choose the right catalyst system for my reaction?

A3: The optimal catalyst system (palladium precursor and ligand) depends on the specific cross-coupling reaction and the coupling partner. For Suzuki-Miyaura reactions, palladium catalysts with electron-rich and bulky phosphine ligands such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos) are often effective. For Buchwald-Hartwig aminations, similar bulky phosphine ligands are generally recommended. It is often necessary to screen a few different catalyst systems to find the optimal one for your specific transformation.

Q4: What are common side reactions to look out for?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid/ester or the this compound.

  • Protodeboronation: Loss of the boronic acid/ester group before cross-coupling occurs.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Isoxazole ring cleavage: Under harsh basic or high-temperature conditions, the isoxazole ring may not be stable.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst or a palladacycle for more reliable generation of the active Pd(0) species.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos for Suzuki; Xantphos, BINAP for others). The electronic and steric properties of the ligand are critical for this substrate.
Suboptimal Base The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.[1] Screen different bases to find the most effective one for your system.
Poor Solvent Choice Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF. For Suzuki reactions, a co-solvent of water is often necessary to dissolve the inorganic base.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Be cautious, as excessively high temperatures can lead to isoxazole ring degradation.
Oxygen Contamination Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Significant Formation of Side Products

Possible Causes & Solutions

Side ProductPossible Cause(s)Recommended Action
Homocoupling of Boronic Acid Oxygen in the reaction mixture; inefficient transmetalation.Ensure rigorous exclusion of oxygen. Use a more effective ligand or change the base to promote faster transmetalation.
Hydrodehalogenation Presence of water or protic impurities; inefficient cross-coupling.Use anhydrous solvents and reagents. Optimize the catalyst system to increase the rate of the desired cross-coupling reaction.
Isoxazole Ring Decomposition Reaction temperature is too high; base is too strong.Lower the reaction temperature. Screen for a milder base that still promotes the reaction.

Catalyst Selection and Experimental Protocols

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound based on literature for analogous systems. Optimization will likely be required for your specific substrate and coupling partner.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is ideal for forming biaryl structures or coupling with alkyl boronic acids.

Recommended Starting Conditions:

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) or XPhos Pd G3 (2-4 mol%)Buchwald-type ligands and precatalysts are often effective for challenging substrates.
Base K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.)K₃PO₄ is a good starting point for many Suzuki couplings.
Solvent Toluene/H₂O (5:1) or Dioxane/H₂O (5:1)A biphasic system is common to dissolve both the organic substrates and the inorganic base.
Temperature 80-110 °CStart at 80 °C and increase if the reaction is sluggish.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium precursor and ligand (or the precatalyst).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This is the premier method for coupling primary or secondary amines to the isoxazole ring.[2][3]

Recommended Starting Conditions:

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) or RuPhos Pd G3 (2-4 mol%)The choice of ligand can depend on whether the amine is primary or secondary.
Base NaOt-Bu (1.2-1.5 equiv.) or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are required.[1]
Solvent Toluene or Dioxane (anhydrous, degassed)Protic solvents are not suitable with the strong bases used.
Temperature 80-110 °CHigher temperatures are often necessary for less reactive amines.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Detailed Experimental Protocol (Buchwald-Hartwig Amination):

  • To an oven-dried reaction vessel, add the palladium precursor and ligand (or the precatalyst) and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Sonogashira Coupling (C-C Bond Formation with Alkynes)

This reaction is used to introduce terminal alkynes onto the isoxazole ring.[4][5]

Recommended Starting Conditions:

ParameterConditionNotes
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for this reaction.
Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira coupling.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)An amine base is required.
Solvent THF or DMF (anhydrous, degassed)
Temperature Room Temperature to 60 °COften proceeds at milder temperatures than other cross-coupling reactions.
Reaction Time 4-12 hoursTypically faster than Suzuki or Buchwald-Hartwig reactions.

Detailed Experimental Protocol (Sonogashira Coupling):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visual Guides

The following diagrams illustrate key decision-making processes and workflows for successful cross-coupling reactions with this compound.

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound bond_type Desired Bond Formation? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N suzuki Suzuki-Miyaura (Boronic Acids/Esters) cc_bond->suzuki sonogashira Sonogashira (Terminal Alkynes) cc_bond->sonogashira heck Heck (Alkenes) cc_bond->heck stille Stille (Organostannanes) cc_bond->stille negishi Negishi (Organozinc Reagents) cc_bond->negishi kumada Kumada (Grignard Reagents) cc_bond->kumada buchwald Buchwald-Hartwig (Amines) cn_bond->buchwald optimize Optimize Catalyst, Ligand, Base, Solvent, and Temperature suzuki->optimize sonogashira->optimize heck->optimize stille->optimize negishi->optimize kumada->optimize buchwald->optimize end Successful Coupling optimize->end

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes new_catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. check_catalyst->new_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes optimize_temp Increase temperature incrementally. check_conditions->optimize_temp No purify_reagents Purify starting materials. Use anhydrous solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes screen_ligands Screen different bulky, alectron-rich ligands. new_catalyst->screen_ligands screen_ligands->check_conditions screen_base_solvent Screen different bases and solvents. optimize_temp->screen_base_solvent degas Ensure rigorous degassing and inert atmosphere. screen_base_solvent->degas degas->check_reagents purify_reagents->success

Caption: Troubleshooting workflow for low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 3-Bromo-5-methylisoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 3-Bromo-5-methylisoxazole (predicted) and several of its derivatives (experimental). This comparative data is invaluable for identifying the characteristic signals of the isoxazole core and understanding the influence of various substituents on the chemical shifts of the ring protons and carbons.

Table 1: ¹H NMR Chemical Shift Data (in ppm) of this compound and Derivatives in CDCl₃

CompoundH-4Methyl Protons (C5-CH₃)Other Protons
This compound (Predicted)~6.2~2.4-
3-Methyl-5-phenylisoxazole[1]6.33 (s)2.33 (s)7.76–7.70 (m, 2H, ArH), 7.46–7.37 (m, 3H, ArH)
5-(3-Bromophenyl)-3-phenylisoxazole[1]--7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH)
4-Bromo-3,5-diphenylisoxazole[1]--8.12–8.08 (m, 2H, ArH), 7.89–7.85 (m, 2H, ArH), 7.57–7.51 (m, 6H, ArH)
3-Bromo-5-isoxazolecarboxaldehyde[2]7.2 (s)-9.9 (s, 1H, CHO)

Table 2: ¹³C NMR Chemical Shift Data (in ppm) of this compound and Derivatives in CDCl₃

CompoundC-3C-4C-5Methyl Carbon (C5-CH₃)Other Carbons
This compound (Predicted)~145~105~170~12-
3-Methyl-5-phenylisoxazole[1]160.2100.0169.411.4129.8, 128.7, 127.4, 125.5
5-(3-Bromophenyl)-3-phenylisoxazole[1]-----
4-Bromo-3,5-diphenylisoxazole[1]162.089.4165.7-130.6, 130.1, 128.8, 128.6, 128.5, 127.8, 127.0, 126.7

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of isoxazole derivatives.

Sample Preparation:

  • Weigh 5-10 mg of the solid isoxazole derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to dissolve the compound completely.

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H NMR, 77.16 ppm for ¹³C NMR) or the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a small molecule like this compound.

NMR_Analysis_Workflow NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Analyze Chemical Shifts, Coupling Constants, and Integration calibration->analysis integration->analysis comparison Compare with Data of Related Structures analysis->comparison elucidation Structure Elucidation comparison->elucidation

References

Confirming 3-Bromo-5-methylisoxazole: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of synthesized target molecules is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the structural elucidation and confirmation of 3-Bromo-5-methylisoxazole.

This publication delves into the experimental data and detailed methodologies that underpin the robust characterization of this important isoxazole derivative. By presenting a side-by-side comparison, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data obtained from Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography for the analysis of this compound and its close structural analogs. This data provides a clear comparison of the type and precision of information each technique offers.

ParameterMass SpectrometryNMR Spectroscopy (¹H & ¹³C)X-ray Crystallography
Molecular Formula Confirmation C₅H₆BrNOIndirectly through signal integration and correlationYes
Molecular Weight 176.01 g/mol [1][2]Not directly determinedCalculated from the refined structure
Key Quantitative Data m/z Ratios of Fragments: - 175/177 ([M]+, isotopic pattern for Br)- 96 ([M-Br]+)- 81 (C₄H₃NO)- 43 (CH₃CO)¹H Chemical Shifts (δ, ppm, predicted): - Isoxazole H: ~6.0-6.5- CH₃: ~2.3-2.5- CH₂Br: ~4.4-4.6¹³C Chemical Shifts (δ, ppm, predicted): - C₃: ~160- C₄: ~100-105- C₅: ~170- CH₃: ~11-13- CH₂Br: ~25-30Hypothetical Unit Cell Parameters: - a, b, c (Å)- α, β, γ (°)Key Bond Lengths (Å, representative): - C-Br: ~1.89- N-O: ~1.42- C=N: ~1.31Key Bond Angles (°): - C-N-O: ~109- C-C-Br: ~112
Structural Information Fragmentation pattern suggests connectivityDetailed atom connectivity and chemical environmentPrecise 3D atomic arrangement and stereochemistry

In-Depth Analysis: Methodologies and Data

Mass Spectrometry: Unveiling the Molecular Fingerprint

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method, providing both separation and structural information.

Key Findings from Mass Spectrometry:

  • Molecular Ion Peak: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This will appear as two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 175 and 177 for the molecular ion).

  • Fragmentation Pattern: Electron ionization (EI) of this compound is expected to induce specific fragmentation pathways. The loss of the bromine atom is a common fragmentation route for halogenated compounds, leading to a significant peak at m/z 96 ([M-Br]⁺). Further fragmentation of the isoxazole ring can yield characteristic ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the purified this compound product in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977B MS detector, or a similar instrument, can be used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Alternative Confirmation Techniques

While mass spectrometry provides crucial information, a comprehensive confirmation of the structure of this compound relies on complementary techniques that probe different aspects of the molecule's architecture.

NMR spectroscopy is unparalleled in its ability to elucidate the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Expected NMR Data:

Based on data from structurally similar isoxazole derivatives, the following NMR signals can be predicted for this compound.

  • ¹H NMR: A singlet for the isoxazole ring proton, a singlet for the methyl protons, and a singlet for the bromomethyl protons. The chemical shifts will be influenced by the electronegativity of the adjacent atoms and the aromaticity of the isoxazole ring.

  • ¹³C NMR: Distinct signals for the three carbons of the isoxazole ring, one for the methyl carbon, and one for the bromomethyl carbon.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or an equivalent instrument.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Spectral Width: 16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 240 ppm.

    • Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

For crystalline products, single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Expected Crystallographic Data:

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Visualizing the Workflow and Logic

To better illustrate the analytical processes and their relationships, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Mass_Spectrum Fragmentation Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation Confirmation Confirm Molecular Weight and Structure Fragmentation->Confirmation

Mass Spectrometry Experimental Workflow

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Product This compound Product Confirmation MS Mass Spectrometry Product->MS NMR NMR Spectroscopy Product->NMR XRay X-ray Crystallography Product->XRay MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info NMR_Info Atom Connectivity Chemical Environment NMR->NMR_Info XRay_Info 3D Atomic Arrangement Bond Lengths & Angles XRay->XRay_Info

Comparison of Analytical Techniques

References

A Comparative Analysis of the Reactivity of 3-Bromo-5-methylisoxazole and Other Brominated Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents an objective comparison of the reactivity of 3-Bromo-5-methylisoxazole with other common brominated heterocycles—2-bromopyridine, 3-bromothiophene, and 2-bromofuran—in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a practical reference supported by experimental data.

The utility of brominated heterocycles as building blocks in modern synthetic chemistry is well-established.[1] The carbon-bromine bond serves as a versatile anchor for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1] The reactivity of these substrates in cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is the rate-determining step in many catalytic cycles.[2][3] This reactivity is influenced by factors such as C-Br bond strength, the electron density of the heterocyclic ring, and steric hindrance.

Generally, electron-deficient heterocycles are more reactive in oxidative addition than their electron-rich counterparts. However, the nitrogen atom in pyridinic systems can coordinate to the palladium catalyst, potentially leading to deactivation, which adds a layer of complexity to predicting reactivity trends.[4]

Comparative Reactivity Data

The following table summarizes representative experimental yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the selected brominated heterocycles. Yields for this compound are estimated based on the reactivity of structurally similar isoxazole derivatives and the electron-deficient nature of the isoxazole ring.[5]

HeterocycleReaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Yield (%)
This compound Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / SPhosK₂CO₃ / Dioxane, H₂O90-11075-95 (Est.)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N / THF60-8070-90 (Est.)
Buchwald-HartwigSecondary AminePd₂(dba)₃ / XantphosNaOtBu / Toluene80-10065-85 (Est.)
2-Bromopyridine Suzuki-MiyauraPhenylboronic AcidPd(OAc)₂ (ligand-free)K₂CO₃ / iPrOH, H₂O80~95[6]
SonogashiraPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF10098[5]
Buchwald-HartwigCyclohexanediaminePd₂(dba)₃ / BINAPNaOtBu / Toluene8060[7]
3-Bromothiophene Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₃PO₄ / Dioxane9027-63[8][9]
SonogashiraPhenylacetylene(AllylPdCl)₂ / P(tBu)₃DABCO / DMFRT85[10]
Buchwald-HartwigN-Methylaniline[PdBr(P(tBu)₃)]₂Cs₂CO₃ / Dioxane120Moderate-High[11]
2-Bromofuran Suzuki-MiyauraArylboronic AcidPd(OAc)₂ (ligand-free)K₂CO₃ / DME, H₂O85~90[12]
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N / THF60Good-Excellent[13]
Buchwald-HartwigSecondary AminePd₂(dba)₃ / BINAPNaOtBu / Toluene80-100Moderate-High

Disclaimer: Yields are highly dependent on the specific substrates, ligands, and conditions used. The data presented are for comparative purposes. Estimated yields for this compound are based on its electron-deficient character, which generally favors oxidative addition, and data from analogous structures.

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions. Researchers should note that optimization is often necessary for specific substrate combinations.

1. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for a typical reaction between a bromoheterocycle and an arylboronic acid.

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine the bromoheterocycle (1.0 eq.), the arylboronic acid or boronic ester (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene/Ethanol/Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction's progress via TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

2. General Protocol for Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of a bromoheterocycle with a terminal alkyne.[11]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromoheterocycle (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or DIPA, 2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once complete, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine to remove the amine salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography.

3. General Protocol for Buchwald-Hartwig Amination

This protocol describes a typical amination of a bromoheterocycle.[2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the bromoheterocycle (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.).

  • Reagent Addition: Add the amine (1.1-1.5 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at the required temperature (typically 80-120 °C) until the starting material is consumed.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Factors Influencing Heterocycle Reactivity

The reactivity of brominated heterocycles in palladium-catalyzed cross-coupling is a multifactorial issue. The key step, oxidative addition, is favored by electron-withdrawing groups on the heterocyclic ring, which lower the energy of the LUMO and make the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. The diagram below illustrates these relationships.

G Factors Influencing Reactivity of Brominated Heterocycles Reactivity Overall Reactivity in Cross-Coupling OA Rate of Oxidative Addition (Rate-Determining Step) OA->Reactivity Determines Heterocycle Heterocycle Properties Heterocycle->OA Influences ElectronDensity Ring Electron Density Heterocycle->ElectronDensity Sterics Steric Hindrance (at C-Br) Heterocycle->Sterics Coordination Catalyst Coordination/ Deactivation Heterocycle->Coordination ElectronDensity->OA Modulates C-Br Polarity Sterics->OA Hinders Pd(0) approach Coordination->OA Inhibits (e.g., Pyridine-N) ED_Rich Electron-Rich (e.g., Furan, Thiophene) ED_Rich->OA Slower OA ED_Rich->ElectronDensity ED_Deficient Electron-Deficient (e.g., Pyridine, Isoxazole) ED_Deficient->OA Faster OA ED_Deficient->ElectronDensity

Caption: Logical flow of factors affecting cross-coupling reactivity.

Discussion and Conclusion

  • This compound : As a significantly electron-deficient heterocycle, this compound is expected to be highly reactive towards oxidative addition. The two electronegative heteroatoms (N and O) withdraw electron density, activating the C-Br bond. This high reactivity should translate to high yields under relatively mild conditions, rivaling or even exceeding that of 2-bromopyridine, provided a suitable catalyst system is employed.

  • 2-Bromopyridine : This is also an electron-deficient system, leading to high reactivity. However, the lone pair on the pyridine nitrogen can coordinate to the palladium center, which may inhibit catalysis.[4] This issue is often overcome by using bulky, electron-rich phosphine ligands that shield the metal center.[4]

  • 3-Bromothiophene & 2-Bromofuran : These are electron-rich five-membered heterocycles. Thiophene is generally more aromatic and slightly less electron-rich than furan. Consequently, they are typically less reactive than their electron-deficient counterparts. Oxidative addition to these substrates often requires higher temperatures or more active catalyst systems. Reactivity is also position-dependent, with C2-halides often being more reactive than C3-halides due to electronic effects.

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-methylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Bromo-5-methylisoxazole and its structurally related analogs. The focus is on their potential as anticancer and antimicrobial agents, supported by available experimental data. Due to the limited direct comparative studies on this compound itself, this guide synthesizes findings from various analogs to provide insights into its potential efficacy and structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The isoxazole scaffold is a versatile core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom and a methyl group on the isoxazole ring, as in this compound, is expected to significantly influence its physicochemical properties and biological interactions. While direct comparative data for this compound is scarce, studies on related analogs provide valuable insights into the structure-activity relationship of this class of compounds.

Anticancer Activity

Analogs of this compound, particularly those with a bromophenyl or a bromo-dihydroisoxazole core, have demonstrated notable anticancer properties. The mechanism of action often involves the inhibition of key cellular processes such as glycolysis or the induction of apoptosis.

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl moiety, revealed significant anticancer activity against a panel of human cancer cell lines. The percent growth inhibition (PGI) data from this study highlights the potential of the 3-bromophenyl group in conferring cytotoxic effects[1][2].

Another key target for bromo-isoxazole derivatives is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is often overexpressed in cancer cells. A series of 5-substituted 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives were identified as covalent inhibitors of human GAPDH (hGAPDH)[3][4]. The spirocyclic compound 11 from this series showed faster reactivity in inactivating hGAPDH compared to the known inhibitor koningic acid[3][4]. This highlights the potential of the 3-bromo-isoxazole scaffold in developing novel anticancer agents targeting cancer metabolism.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1][2]

Compound IDSubstitution on N-aryl ringMost Sensitive Cell LinePercent Growth Inhibition (PGI) at 10⁻⁵ M
4e 2-ChloroSNB-75 (CNS Cancer)41.25%
4i 2,6-DimethylSNB-75 (CNS Cancer)38.94%
4i 2,6-DimethylUO-31 (Renal Cancer)30.14%
4i 2,6-DimethylCCRF-CEM (Leukemia)26.92%
4i 2,6-DimethylEKVX (Non-Small Cell Lung)26.61%
4i 2,6-DimethylOVCAR-5 (Ovarian Cancer)23.12%

Note: This data is for triazole analogs sharing the 3-bromophenyl group and is presented to illustrate the potential contribution of this moiety to anticancer activity.

Antimicrobial Activity

Isoxazole derivatives are also known for their broad-spectrum antimicrobial properties. The presence and position of substituents like bromine and methyl groups can significantly modulate their activity against various bacterial and fungal strains.

The general structure-activity relationship suggests that the lipophilicity and electronic properties of the substituents on the isoxazole ring play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Isoxazole Analogs

Compound ClassTest OrganismMIC (µg/mL)Reference
1,3-Oxazole derivativesS. epidermidis 75656.2[8]
1,3-Oxazole derivativesE. coli ATCC 2592228.1[8]
1,3-Oxazole derivativesC. albicans 12814[8]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesP. aeruginosa0.21 µM[5]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesE. coli0.21 µM[5]

Note: The data presented is for different classes of isoxazole derivatives and is intended to provide a general overview of the antimicrobial potential of the isoxazole scaffold.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of isoxazole derivatives are often attributed to their ability to modulate specific signaling pathways, leading to outcomes such as apoptosis or cellular stress responses.

Apoptosis Signaling Pathway

Many anticancer agents, including isoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway ext_stim Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptor Death Receptors (Fas, TNFR) ext_stim->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis int_stim Intrinsic Stimuli (e.g., DNA Damage) mitochondria Mitochondria int_stim->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 Binding apoptosome Apoptosome apaf1->apoptosome Formation caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activation caspase9->caspase3 Activation Nrf2_Pathway cluster_nucleus Nucleus oxidative_stress Oxidative Stress (e.g., Isoxazole derivative) keap1 Keap1 oxidative_stress->keap1 Inhibition nrf2 Nrf2 oxidative_stress->nrf2 Release keap1->nrf2 Sequestration ubiquitination Ubiquitination & Proteasomal Degradation keap1->ubiquitination Mediates nrf2->ubiquitination Leads to nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) are->antioxidant_genes Activation

References

Comparative Crystallographic Analysis of 3-Bromo-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of brominated isoxazole derivatives, offering insights into their synthesis, and crystallographic properties.

While the precise crystal structure of 3-Bromo-5-methylisoxazole remains to be publicly documented, this guide provides a comparative analysis of closely related brominated isoxazole derivatives for which crystallographic data are available. This comparison offers valuable insights into the structural effects of substituent changes on the isoxazole ring, crucial for rational drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for two representative bromo-isoxazole derivatives, highlighting the differences in their crystal systems and unit cell parameters.

ParameterDerivative 1: Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][1][2]isoxazole-3a(4H)-carboxylateDerivative 2: 3-Bromo-5-phenyl-4,5-dihydroisoxazole
Formula C₁₈H₁₅BrNO₄C₉H₈BrNO[1][3]
Crystal System TriclinicMonoclinic
Space Group P2₁/c
a (Å) 8.3129(3)10.856(2)
b (Å) 9.5847(4)5.511(1)
c (Å) 11.1463(4)15.344(3)
α (˚) 98.457(3)90
β (˚) 102.806(2)108.83(3)
γ (˚) 105.033(5)90
Volume (ų) 808.9(1)868.1(3)
Z 24

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these compounds are crucial for reproducibility and further derivatization.

Synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

The synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is achieved through a 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with 2-methylpropene.[2] This cycloaddition is known for its high regioselectivity and efficiency, providing a reliable route to the dihydroisoxazole ring system.[2]

Synthesis of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][1][2]isoxazole-3a(4H)-carboxylate

The synthesis of this complex derivative involves a multi-step process. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.

Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

One reported synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole involves the reaction of the corresponding alkene with nitrosyl chloride and sulfur trioxide in dichloromethane at 0°C for one hour.[1]

Experimental and Logical Workflow

The general workflow for the synthesis and structural analysis of brominated isoxazole derivatives can be visualized as a multi-stage process, from the selection of precursors to the final crystallographic analysis and data interpretation.

workflow General Workflow for Synthesis and Crystallographic Analysis of Bromo-Isoxazole Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_output Output start Precursor Selection (Aldehyde/Alkyne) reaction Chemical Reaction (e.g., Cycloaddition) start->reaction purification Purification (e.g., Chromatography) reaction->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth xray X-ray Diffraction crystal_growth->xray data_processing Data Processing & Structure Solution xray->data_processing refinement Structure Refinement data_processing->refinement validation Structural Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: A flowchart illustrating the key stages from chemical synthesis to the final crystallographic data output for bromo-isoxazole derivatives.

Signaling Pathways and Logical Relationships

The structural information derived from X-ray crystallography is fundamental in understanding the structure-activity relationships (SAR) of isoxazole derivatives, which are known to interact with various biological targets. The precise geometry, bond angles, and conformational possibilities elucidated by crystallography guide the design of more potent and selective molecules.

SAR_Logic Logical Relationship of Crystallography to Drug Design Xray X-ray Crystallography Structure 3D Molecular Structure (Bond lengths, angles, conformation) Xray->Structure SAR Structure-Activity Relationship (SAR) Studies Structure->SAR Docking Molecular Docking & Modeling Structure->Docking Optimization Lead Optimization SAR->Optimization Docking->Optimization New_Derivatives Design of New Derivatives Optimization->New_Derivatives

Caption: A diagram showing how X-ray crystallography data informs structure-activity relationship studies and the subsequent design of new derivatives.

References

A Comparative Guide to Catalysts for the Functionalization of 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoxazole scaffold is a cornerstone in the development of novel therapeutic agents, with the 5-methylisoxazole moiety being a particularly prevalent structural motif in medicinal chemistry. The strategic introduction of diverse substituents at the 3-position of 3-bromo-5-methylisoxazole via transition metal-catalyzed cross-coupling reactions is a powerful approach for generating libraries of bioactive molecules. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comprehensive comparison of common catalytic systems for the functionalization of this compound, supported by experimental data from analogous heterocyclic systems to inform catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The successful functionalization of this compound is highly dependent on the interplay between the metal catalyst, the ligand, the base, and the solvent. Below is a summary of the performance of various palladium, nickel, and copper-based catalytic systems for key cross-coupling reactions.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075-85A standard, reliable catalyst for simple aryl couplings.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane9080-90Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10090-95Highly active catalyst system, suitable for challenging or sterically hindered substrates.[1][3]
NiCl₂(dppf)dppfK₃PO₄1,4-Dioxane10085-95A cost-effective alternative to palladium for some aryl couplings.[4]

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound with Amines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10080-90A classic system for C-N bond formation.
Pd(OAc)₂ / XantphosXantphosCs₂CO₃1,4-Dioxane11085-95Effective for a broad range of amines, including less nucleophilic ones.
[Ni(cod)₂] / SIPr·HClSIPrNaOtBu1,4-Dioxane8090-98Highly efficient nickel-based system, often requiring lower catalyst loading.[5]

Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NDMF60-8080-90The standard conditions for Sonogashira coupling.[6]
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHToluene8085-95A common alternative palladium source.
(NHC)-Pd / (NHC)-Cu-n-BuNH₂THF65>90A highly active system that can be performed in air with low catalyst loadings.[7]
CuI / l-methionine-K₂CO₃DMSO12070-85A palladium-free option for certain substrates.[8]

Experimental Protocols

The following are detailed, representative experimental protocols for the functionalization of this compound based on established procedures for similar brominated heterocycles.

1. General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask are added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) is then added under a positive flow of argon. Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the required time (typically 2-12 hours), while monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination

In a glovebox, a vial is charged with [Ni(cod)₂] (0.05 mmol), the N-heterocyclic carbene ligand (e.g., SIPr·HCl, 0.06 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous 1,4-dioxane (2 mL) are then added. The vial is sealed and heated to the appropriate temperature (e.g., 80 °C) with stirring for 3-12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated product.[5]

3. General Procedure for Copper-Free Sonogashira Coupling

A Schlenk tube is charged with this compound (1.0 mmol), the terminal alkyne (1.5 mmol), the palladium catalyst (e.g., a dipyrimidyl-palladium complex, 0.01 mmol), and a base (e.g., n-butylamine, 2.0 mmol) in a suitable solvent (e.g., THF, 5 mL).[9] The mixture is degassed and then heated to the specified temperature (e.g., 65 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)(Ar')Ln->Product (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Base inert Inert Atmosphere (Ar/N₂) start->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Extract & Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

A typical experimental workflow for catalyzed cross-coupling.

Catalyst_Selection_Logic start Desired Functionalization? cc_bond C-C Bond start->cc_bond Yes cn_bond C-N Bond start->cn_bond No c_alkyne_bond C-Alkyne Bond cc_bond->c_alkyne_bond Alkyne? buchwald Buchwald-Hartwig cn_bond->buchwald suzuki Suzuki-Miyaura c_alkyne_bond->suzuki No (Aryl/Vinyl) heck Heck c_alkyne_bond->heck No (Alkene) sonogashira Sonogashira c_alkyne_bond->sonogashira Yes pd_ni_cat Pd or Ni Catalyst suzuki->pd_ni_cat pd_cat Pd Catalyst heck->pd_cat buchwald->pd_ni_cat pd_cu_cat Pd/Cu or Cu Catalyst sonogashira->pd_cu_cat

Decision tree for selecting a suitable catalytic reaction.

References

Efficacy of 3-Bromo-5-methylisoxazole based inhibitors against target proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 3-bromo-5-methylisoxazole-based inhibitors against three key protein targets: Bromodomain-containing protein 4 (BRD4), Kelch-like ECH-associated protein 1 (Keap1), and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The performance of these inhibitors is compared with other well-established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Inhibition of Bromodomain-containing protein 4 (BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers involved in the transcriptional activation of oncogenes such as MYC. Inhibitors based on the 3,5-dimethylisoxazole scaffold, a close analog of this compound, act as acetyl-lysine mimetics, competitively binding to the bromodomains of BET proteins and displacing them from chromatin. This disruption of protein-protein interactions leads to the suppression of target gene expression and exhibits anti-proliferative effects.

Comparative Efficacy of BRD4 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of a 3,5-dimethylisoxazole derivative against BRD4 and compares it with the well-characterized pan-BET inhibitors, (+)-JQ1 and I-BET762.

InhibitorTargetAssay TypeIC50 (nM)Reference
3,5-dimethylisoxazole derivativeBRD4(1)AlphaScreen<5000[1]
(+)-JQ1 BRD4(1)AlphaScreen77[2][3]
BRD4(2)AlphaScreen33[2][3]
I-BET762 (Molibresib) Pan-BETCell-free~35[4]
BRD4 Signaling Pathway and Inhibition

BET inhibitors competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones on chromatin. This displacement inhibits the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes like MYC. The subsequent downregulation of MYC protein levels leads to cell cycle arrest and a reduction in cell proliferation.

BRD4_Signaling cluster_nucleus Nucleus Chromatin Chromatin (Acetylated Histones) BRD4 BRD4 Chromatin->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates MYC_Gene MYC Gene Transcription RNA_Pol_II->MYC_Gene Initiates MYC_Protein MYC Protein MYC_Gene->MYC_Protein Proliferation Cell Proliferation MYC_Protein->Proliferation Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 Inhibits

Mechanism of 3,5-dimethylisoxazole-based BET inhibitor action.
Experimental Protocol: BRD4 Inhibition AlphaScreen Assay

This protocol outlines a method to measure the direct binding of an inhibitor to the first bromodomain of BRD4 (BD1).

Materials:

  • Purified GST-tagged BRD4(BD1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • 3,5-dimethylisoxazole inhibitor and control inhibitors (e.g., (+)-JQ1)

  • AlphaScreen™ Glutathione Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white OptiPlate™

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Dilute GST-BRD4(BD1) and biotinylated histone H4 peptide to their final concentrations in Assay Buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the diluted GST-BRD4(BD1) protein.

    • Add 5 µL of the diluted biotinylated histone H4 peptide to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Bead Addition:

    • Add 5 µL of a suspension of AlphaScreen™ Glutathione Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of a suspension of Streptavidin-coated Donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaScreen_Workflow cluster_steps Experimental Workflow A 1. Add Inhibitor and BRD4(BD1) B 2. Add Biotinylated Histone Peptide A->B C 3. Incubate B->C D 4. Add Acceptor Beads C->D E 5. Incubate D->E F 6. Add Donor Beads E->F G 7. Incubate F->G H 8. Read Plate G->H

Workflow for the BRD4 AlphaScreen assay.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including 3-bromo-4,5-dihydroisoxazole derivatives, can covalently modify reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant and cytoprotective genes.

Comparative Efficacy of Keap1-Nrf2 Pathway Activators

The potency of 3-bromo-4,5-dihydroisoxazole derivatives in activating the Nrf2 pathway is compared with the known electrophilic activator, Bardoxolone Methyl. The data below reflects the ability of these compounds to induce the Nrf2-downstream target, Heme Oxygenase-1 (HO-1).

CompoundTargetCellular EffectEfficacy MetricReference
3-bromo-5-phenyl-4,5-dihydroisoxazole Keap1 (Cys151)Nrf2/HO-1 ActivationMost potent among tested isoxazolines[5][6]
3-chloro-5-phenyl-4,5-dihydroisoxazoleKeap1Nrf2/HO-1 ActivationLess active than bromo derivative[5]
Bardoxolone Methyl Keap1 (Cys151)Nrf2 ActivationPotent Nrf2 activator[5][7][8]

Note: Direct EC50 or IC50 values for the 3-bromo-5-phenyl-4,5-dihydroisoxazole were not explicitly provided in the searched literature, but its superior activity to other derivatives was noted.

Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination by the Cul3-Rbx1 E3 ligase complex, leading to its degradation by the proteasome. Electrophilic stress or the presence of covalent inhibitors like 3-bromo-4,5-dihydroisoxazoles leads to the modification of cysteine residues on Keap1. This conformational change in Keap1 prevents Nrf2 binding, leading to Nrf2 accumulation, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of cytoprotective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Nrf2->Cul3_Rbx1 Presented to Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3_Rbx1->Nrf2 Ubiquitination Inhibitor 3-Bromo-4,5-dihydroisoxazole Inhibitor Inhibitor->Keap1 Covalently Modifies ARE ARE Nrf2_nuc->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription

The Keap1-Nrf2 signaling pathway and its modulation.
Experimental Protocol: Western Blot for Nrf2 and HO-1 Activation

This protocol is for assessing the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target HO-1 in human monocytic THP-1 cells.

Materials:

  • THP-1 human monocytic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-bromo-5-phenyl-4,5-dihydroisoxazole and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed THP-1 cells and allow them to acclimate.

    • Treat cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified time (e.g., 6 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control (β-actin).

    • Compare the protein levels in treated cells to the vehicle control.

Covalent Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a key enzyme in the glycolytic pathway, and its inhibition is a potential therapeutic strategy for diseases with high glycolytic rates, such as cancer. 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human GAPDH (hGAPDH). These compounds contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue in the active site of GAPDH, leading to its irreversible inactivation.

Comparative Efficacy of GAPDH Inhibitors

A spirocyclic 3-bromo-4,5-dihydroisoxazole derivative has been shown to be a more potent covalent inactivator of hGAPDH than the well-known natural product inhibitor, koningic acid.

InhibitorTargetMechanismReactivity ComparisonReference
Spirocyclic 3-bromo-4,5-dihydroisoxazole hGAPDH (catalytic cysteine)Covalent, IrreversibleFaster reactivity than Koningic acid[9][10]
Koningic Acid GAPDH (catalytic cysteine)Covalent, IrreversiblePotent GAPDH inhibitor[9][10][11]
Glycolysis Pathway and GAPDH Inhibition

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. GAPDH catalyzes a critical step in this pathway: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). Covalent inhibition of GAPDH by 3-bromo-4,5-dihydroisoxazole derivatives blocks this step, leading to a depletion of downstream metabolites and a disruption of cellular energy production, which can induce cell death in highly glycolytic cells.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ -> NADH GAPDH_enzyme GAPDH G3P->GAPDH_enzyme PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate GAPDH_enzyme->BPG13 Inhibitor 3-Bromo-4,5-dihydroisoxazole Inhibitor Inhibitor->GAPDH_enzyme Covalently Inhibits

The role of GAPDH in glycolysis and its inhibition.
Experimental Protocol: GAPDH Covalent Inhibition Kinetics

This protocol describes a method to determine the rate of covalent inactivation of hGAPDH by an inhibitor.

Materials:

  • Recombinant human GAPDH (hGAPDH)

  • 3-bromo-4,5-dihydroisoxazole inhibitor

  • Reaction buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • NAD+

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Pre-incubate hGAPDH with various concentrations of the inhibitor in the reaction buffer at a constant temperature.

    • At different time points, withdraw aliquots of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Immediately dilute the aliquots into a cuvette or microplate well containing the reaction buffer with G3P and NAD+.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The initial rate of the reaction is proportional to the remaining active enzyme concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

    • The slope of this plot gives the pseudo-first-order rate constant of inactivation (k_obs).

    • Plot k_obs against the inhibitor concentration. The resulting data can be fitted to a model for covalent inhibition to determine the inactivation rate constant (k_inact) and the initial binding affinity (K_i).

GAPDH_Inhibition_Workflow cluster_workflow Covalent Inhibition Kinetics Workflow A 1. Pre-incubate hGAPDH with Inhibitor B 2. Withdraw Aliquots at Different Time Points A->B C 3. Dilute and Initiate Reaction with G3P and NAD+ B->C D 4. Monitor NADH Production (Absorbance at 340 nm) C->D E 5. Calculate Remaining Enzyme Activity D->E F 6. Determine Inactivation Rate Constants (k_obs, k_inact) E->F

Workflow for determining GAPDH covalent inhibition kinetics.

References

Head-to-head comparison of different synthetic routes to 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Bromo-5-methylisoxazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a head-to-head comparison of the most viable synthetic pathways, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.

This comparative guide focuses on two primary synthetic strategies for obtaining this compound: the Sandmeyer reaction starting from 3-Amino-5-methylisoxazole, and the direct bromination of 5-methylisoxazole. Each route presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Bromination
Starting Material 3-Amino-5-methylisoxazole5-Methylisoxazole
Key Transformation Diazotization followed by brominationElectrophilic aromatic substitution
Typical Reagents NaNO₂, HBr, CuBrN-Bromosuccinimide (NBS) or Br₂
Reported Yield Moderate to GoodVariable, regioselectivity can be an issue
Key Advantages Well-established for aminoheterocycles, potentially high purityAtom-economical, fewer synthetic steps
Key Disadvantages Requires synthesis of the amino precursorPotential for side products and difficult purification

Route 1: Synthesis via Sandmeyer Reaction of 3-Amino-5-methylisoxazole

This is a widely recognized and reliable method for introducing a bromine atom onto a heterocyclic ring by converting a primary amine to a diazonium salt, which is subsequently displaced by a bromide ion. The synthesis of the precursor, 3-Amino-5-methylisoxazole, is well-documented with high yields.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

A common method for the preparation of 3-Amino-5-methylisoxazole involves the reaction of various nitrile compounds with hydroxyurea in the presence of an alkali metal hydroxide.[1][2] One high-yield procedure utilizes 2-bromocrotononitrile as the nitrile source.

Procedure: 2-bromocrotononitrile is reacted with hydroxyurea in an aqueous solution of sodium hydroxide. The pH of the reaction is carefully maintained between 11 and 12 by the addition of a concentrated sodium hydroxide solution. This method has been reported to produce 3-Amino-5-methylisoxazole in yields as high as 90%, with purity greater than 99%.[1]

Another efficient, three-step synthesis starts from the readily available ethyl acetate and acetonitrile.[3] These are first reacted to form acetoacetonitrile, which is then converted to a hydrazone by reacting with p-toluenesulfonyl hydrazide. The final step is a ring-closure reaction with hydroxylamine under basic conditions, affording 3-Amino-5-methylisoxazole in a 79% yield with 98.8% purity as determined by HPLC.[3]

Experimental Protocol: Sandmeyer Bromination of 3-Amino-5-methylisoxazole

General Procedure:

  • Diazotization: 3-Amino-5-methylisoxazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Bromination: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is then gently warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

G cluster_0 Synthesis of 3-Amino-5-methylisoxazole cluster_1 Sandmeyer Reaction Nitrile Compound Nitrile Compound Reaction Reaction with alkali metal hydroxide Nitrile Compound->Reaction Hydroxyurea Hydroxyurea Hydroxyurea->Reaction 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Reaction->3-Amino-5-methylisoxazole Yield: up to 90% 3-Amino-5-methylisoxazole_2 3-Amino-5-methylisoxazole Diazotization Diazotization (NaNO₂, HBr) 3-Amino-5-methylisoxazole_2->Diazotization Diazonium Salt Diazonium Salt Intermediate Diazotization->Diazonium Salt Bromination Bromination (CuBr) Diazonium Salt->Bromination This compound This compound Bromination->this compound

Route 2: Direct Bromination of 5-Methylisoxazole

A more direct approach to this compound is the electrophilic bromination of 5-methylisoxazole. This method is attractive due to its atom economy and fewer synthetic steps. However, controlling the regioselectivity of the bromination can be a significant challenge. The isoxazole ring has multiple positions susceptible to electrophilic attack, and the directing effects of the ring heteroatoms and the methyl group can lead to a mixture of isomers.

Experimental Protocol: Direct Bromination

A general procedure for the direct bromination of an activated aromatic system would involve reacting 5-methylisoxazole with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent.[6][7] The reaction may require a catalyst or an initiator, depending on the chosen brominating agent.

General Procedure:

  • Reaction Setup: 5-Methylisoxazole is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

  • Addition of Brominating Agent: The brominating agent (e.g., NBS) is added to the solution. The reaction may be initiated by light or a radical initiator if NBS is used for a free-radical pathway, or a Lewis acid catalyst could be employed for an electrophilic aromatic substitution pathway.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is washed, dried, and concentrated. Purification is typically challenging and may require careful column chromatography to separate the desired 3-bromo isomer from other constitutional isomers (e.g., 4-bromo-5-methylisoxazole) and polybrominated byproducts.

G 5-Methylisoxazole 5-Methylisoxazole Bromination Direct Bromination (e.g., NBS) 5-Methylisoxazole->Bromination Product Mixture Product Mixture Bromination->Product Mixture Purification Purification (e.g., Chromatography) Product Mixture->Purification This compound This compound Isomeric Byproducts Isomeric and Polybrominated Byproducts Purification->this compound Purification->Isomeric Byproducts

Conclusion and Recommendations

For the synthesis of this compound, the Sandmeyer reaction (Route 1) is the more reliable and recommended pathway, particularly when high purity is a critical requirement. Although it involves more synthetic steps due to the need for the 3-amino precursor, the synthesis of 3-Amino-5-methylisoxazole is well-established with high reported yields. The subsequent Sandmeyer reaction is a robust transformation for aromatic amines.

Direct bromination (Route 2) , while seemingly more straightforward, is likely to be complicated by a lack of regioselectivity, leading to a mixture of products that would necessitate challenging purification. For research and development purposes where pure, well-characterized material is essential, the predictability and reliability of the Sandmeyer route outweigh the apparent simplicity of direct bromination.

Researchers should consider the scale of the synthesis, the required purity of the final product, and the available starting materials when choosing the most suitable synthetic route. For process development, optimization of the direct bromination reaction could be a long-term goal to improve efficiency, but for routine laboratory synthesis, the Sandmeyer approach is the more prudent choice.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the fast-paced world of research and drug development, the responsible management of chemical waste is as crucial as the discoveries themselves. 3-Bromo-5-methylisoxazole, a halogenated heterocyclic compound, requires careful handling from acquisition to disposal. This guide provides essential, step-by-step procedures for its safe and compliant disposal, ensuring the protection of both laboratory personnel and the environment.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. The primary source for this information is the Safety Data Sheet (SDS).

Hazard Profile of this compound and Related Compounds:

Based on data for structurally similar compounds like 3-(Bromomethyl)-5-methylisoxazole, this chemical should be handled as a hazardous substance with the following potential dangers[1]:

  • Corrosive: Can cause severe skin burns and eye damage.

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritant: Can cause respiratory irritation.

Due to these hazards, all handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use only in a well-ventilated area or fume hood.

II. Segregation and Storage of Waste

Proper segregation is a cornerstone of safe laboratory waste management. Halogenated organic compounds must be collected separately from non-halogenated waste to prevent dangerous reactions and to facilitate compliant disposal, which is often more costly for halogenated materials[2][3].

Operational Plan for Waste Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, toxic).

  • Segregation:

    • DO NOT mix with non-halogenated organic waste[2][3].

    • DO NOT mix with acidic or basic waste streams unless as part of a specific, validated neutralization protocol (not recommended for this compound, see Section III).

    • DO NOT mix with incompatible materials such as strong bases, amines, or reducing agents, as this can cause vigorous or explosive reactions[1]. A warning for the related compound 5-methylisoxazole notes a potentially explosive reaction with sodium hydroxide in the presence of methanol.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat and sources of ignition. It should be stored in a designated satellite accumulation area within the laboratory.

III. Disposal Procedures: The Primary Route

The universally recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal service. Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

Step-by-Step Disposal Plan:

  • Classification: Classify this compound as a hazardous, corrosive, halogenated organic waste.

  • Packaging: Ensure the waste is in the properly segregated and labeled container as described in Section II.

  • Contact Environmental Health & Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

In-Lab Neutralization is NOT Recommended

While the chemical structure of this compound suggests a potential for deactivation via nucleophilic substitution or elimination with a base (e.g., sodium hydroxide), this is strongly discouraged for the following reasons:

  • Risk of Ring Cleavage: Isoxazole rings can be unstable in the presence of strong bases, leading to ring-opening reactions[1][4]. This would create a mixture of unknown degradation products, which could be more hazardous or environmentally persistent than the original compound.

  • Exothermic and Potentially Explosive Reactions: Reactions with bases can be vigorous. A specific warning exists for the related 5-methylisoxazole, which can react explosively with sodium hydroxide under certain conditions.

  • Lack of Validated Protocols: There are no readily available, peer-reviewed, and validated protocols for the safe and complete neutralization of this compound in a standard laboratory setting.

Attempting in-lab neutralization without a thoroughly vetted procedure introduces unnecessary risks to the researcher and the facility.

IV. Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
Ingestion Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention[1].
Small Spill Evacuate the immediate area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled hazardous waste container.
Large Spill Evacuate the laboratory and alert others. Contact your institution's emergency response team or EHS immediately.

V. Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is summarized in the diagram below.

DisposalWorkflow Start Generation of This compound Waste Assess Assess Hazards (Consult SDS) Start->Assess PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste: - Halogenated Only - Labeled, Sealed Container PPE->Segregate Store Store Safely in Satellite Accumulation Area Segregate->Store Contact Contact EHS or Licensed Waste Disposal Company Store->Contact Document Complete Waste Disposal Documentation Contact->Document End Professional Disposal (Final Compliant Destination) Document->End

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromo-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.

Hazard Assessment and First Aid

Based on data for the closely related compound 3-(Bromomethyl)-5-methylisoxazole, this chemical is expected to be corrosive and harmful. It may cause severe skin burns and eye damage, and can be harmful if swallowed, in contact with skin, or inhaled.[1][2]

First Aid Procedures

Immediate medical attention is required for all exposure routes.[1]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 3-Bromo-5-methylisoxazole.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn for splash hazards.To protect against potential splashes that could cause severe eye damage.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[3][4]To prevent skin contact, which could lead to severe burns.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.To prevent skin contact with the chemical.[3]
Respiratory Protection RespiratorAll handling should be conducted in a certified chemical fume hood.[5] A NIOSH-approved respirator may be necessary if work outside a fume hood is unavoidable and there is a risk of aerosol generation.To prevent inhalation of potentially harmful vapors or aerosols.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[6]To protect feet from spills.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols. Keep the container tightly closed when not in use.[7]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as bases, amines, and reducing agents.[1]

  • Never store corrosive liquids above eye level.[6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

Waste Segregation and Collection
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Container: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste".

  • Segregation: Do not mix waste containing this compound with other waste streams, especially incompatible chemicals. Keep halogenated organic waste separate from non-halogenated waste.[8]

Disposal Procedure
  • Collection of Waste: Carefully transfer all waste materials, including contaminated consumables (e.g., gloves, absorbent paper, pipette tips), into the designated hazardous waste container.

  • Container Management: Keep the waste container closed except when adding waste. Do not fill the container beyond 90% capacity.

  • Pickup Request: Once the container is full, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

Empty Container Disposal
  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office.

  • Container Disposal: After rinsing and air-drying, deface the label on the container before disposing of it as regular solid waste.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_general General Handling handling_solution->handling_general storage_container Tightly Sealed & Labeled Container handling_general->storage_container disposal_waste Collect Hazardous Waste handling_general->disposal_waste storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location disposal_container Manage Waste Container disposal_waste->disposal_container disposal_pickup Request EHS Pickup disposal_container->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.